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  • Product: L-B-Imidazolelactic acid, monohydrate

Core Science & Biosynthesis

Foundational

L-beta-imidazolelactic acid monohydrate chemical structure and properties

Executive Summary L-beta-imidazolelactic acid (also known as (S)-3-(imidazol-4-yl)lactic acid) is a significant secondary metabolite of histidine. While the primary catabolism of histidine proceeds via urocanic acid, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-beta-imidazolelactic acid (also known as (S)-3-(imidazol-4-yl)lactic acid) is a significant secondary metabolite of histidine. While the primary catabolism of histidine proceeds via urocanic acid, the transamination pathway yields imidazolepyruvic acid, which is subsequently reduced to imidazolelactic acid. This compound serves as a critical biomarker for histidinemia, a metabolic disorder characterized by histidase deficiency.

This guide provides a comprehensive technical overview of the monohydrate form, including its physicochemical properties, specific metabolic pathways, analytical quantification protocols (LC-MS/MS), and structural characterization.

Chemical Identity & Physicochemical Properties[1][2]

The monohydrate form is the thermodynamically stable crystalline structure isolated from aqueous environments. Researchers must account for the water of hydration (MW +18.02 Da) during gravimetric preparation of standards.

Nomenclature and Identifiers
PropertyDetail
Systematic Name (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate
Common Name L-beta-Imidazolelactic acid monohydrate
CAS Number 14403-45-3 (Often used for the generic/anhydrous; verify specific vendor CoA)
Molecular Formula C₆H₈N₂O₃[1][2] · H₂O
Molecular Weight 174.15 g/mol (Monohydrate) / 156.14 g/mol (Anhydrous)
Stereochemistry L-isomer (S-configuration at the

-carbon)
Physical Constants
ConstantValueNotes
Melting Point 195–198 °CDecomposes upon melting.
Solubility High in Water, DMSO; Low in EtOH, AcetonitrileAmphoteric nature due to imidazole/carboxylic acid.
pKa (Predicted)

-COOH: ~2.2Imidazole NH: ~6.0
Exists as a zwitterion at physiological pH.
Appearance White to off-white crystalline solidHygroscopic; store desicated at -20°C.

Biosynthesis and Metabolic Significance

Understanding the formation of imidazolelactic acid requires mapping the divergence in histidine catabolism. Under normal physiological conditions, the enzyme histidase dominates. However, when histidase is impaired (e.g., in Histidinemia) or saturated, the transamination pathway becomes the primary clearance route, elevating imidazolelactic acid levels.

Metabolic Pathway Diagram

HistidineMetabolism cluster_disorder Pathological Context: Histidinemia Histidine L-Histidine Urocanic Urocanic Acid (Main Catabolic Route) Histidine->Urocanic Histidine Ammonia-lyase (Histidase) ImPyruvate Imidazolepyruvic Acid Histidine->ImPyruvate Histidine-Pyruvate Aminotransferase Glutamate Glutamate Urocanic->Glutamate Multi-step (Urocanase, etc.) ImLactate L-beta-Imidazolelactic Acid (Accumulates in Histidinemia) ImPyruvate->ImLactate Aromatic Alpha-Keto Acid Dehydrogenase (NADH dependent)

Figure 1: Divergent pathways of Histidine catabolism. The green path represents the formation of L-beta-imidazolelactic acid, which is upregulated when the primary histidase pathway (black arrow) is blocked.

Analytical Methodologies

Accurate quantification in biological matrices (plasma, urine) is challenging due to the compound's high polarity and low molecular weight. Reverse Phase (RP) chromatography often yields poor retention. The following protocol utilizes a high-strength silica (HSS) column designed for polar retention.

LC-MS/MS Quantification Protocol

Objective: Quantify L-beta-imidazolelactic acid in human plasma.

1. Sample Preparation:

  • Step 1: Aliquot 50 µL of plasma.

  • Step 2: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (Protein Precipitation).

  • Step 3: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer supernatant to a glass vial. Note: Do not dry down and reconstitute in 100% water, as this may cause peak distortion. Inject the supernatant directly or dilute 1:1 with water.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The T3 bonding technology promotes retention of polar analytes via interaction with the silica backbone.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1.0 min: 100% A (Isocratic hold for polar retention)

    • 1.0-5.0 min: Linear gradient to 30% B

    • 5.0-6.0 min: Wash at 95% B

    • 6.1-9.0 min: Re-equilibration at 100% A

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 157.1 [M+H]⁺

  • Quantifier Transition: m/z 157.1 → 111.1 (Loss of HCOOH/H₂O moiety).

  • Qualifier Transition: m/z 157.1 → 81.1 (Imidazole ring fragment).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (3:1 ACN:Sample) Sample->Prep Centrifuge Centrifugation 10,000g, 10 min Prep->Centrifuge LC LC Separation HSS T3 Column (High Aqueous Hold) Centrifuge->LC MS MS/MS Detection ESI+ MRM 157.1 -> 111.1 LC->MS

Figure 2: Optimized workflow for the extraction and quantification of polar imidazole metabolites.

Structural Characterization (NMR)[2]

When verifying the identity of the monohydrate, Nuclear Magnetic Resonance (NMR) in D₂O is the standard. The water of hydration signal will merge with the solvent peak (HDO) at ~4.79 ppm.

Expected ¹H NMR Signals (D₂O, 400 MHz):

  • δ 8.60 (s, 1H): Imidazole C2-H (Deshielded between nitrogens).

  • δ 7.35 (s, 1H): Imidazole C5-H.

  • δ 4.45 (dd, 1H):

    
    -CH (Adjacent to hydroxyl and carboxyl groups).
    
  • δ 3.10 - 3.30 (m, 2H):

    
    -CH₂ (Diastereotopic methylene protons linking the ring to the chiral center).
    

Interpretation: The chemical shift of the imidazole protons is highly pH-dependent. At neutral pH, the ring is partially protonated. Acidic conditions (often used in LC-MS mobile phases) will shift these signals downfield.

Synthesis and Production

While chemical synthesis via the Radziszewski reaction is possible for general imidazoles, the specific stereoselective production of L-beta-imidazolelactic acid is most efficiently achieved via biocatalysis .

Enzymatic Reduction Protocol:

  • Substrate: Imidazolepyruvic acid (formed via transamination of L-Histidine).

  • Enzyme: L-Lactate Dehydrogenase (L-LDH) or aromatic alpha-keto acid dehydrogenase.

  • Cofactor: NADH (Stoichiometric reductant).

  • Reaction:

    
    
    
  • Purification: The product is isolated via ion-exchange chromatography (cation exchange resin) followed by crystallization from water/ethanol to yield the monohydrate .

References

  • Histidine Metabolism & Pathways

    • Title: Histidine: A Systematic Review on Metabolism and Physiological Effects.
    • Source: MDPI (Nutrients), 2020.
    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: L-beta-Imidazolelactic acid Monohydrate Product D
    • Source: ChemicalBook / PubChem.
    • URL:[Link]

  • Analytical Methods (LC-MS)

    • Title: Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS (Methodology adapted for biologicals).
    • Source: Wiley Analytical Science, 2019.
    • URL:[Link]

  • Enzymatic Synthesis

    • Title: The degradation of L-histidine, imidazolyl-L-lactate and imidazolylpropion
    • Source: Biochemical Journal, 1970.
    • URL:[Link]

Sources

Exploratory

Biological function of L-beta-imidazolelactic acid in histidine metabolism

Title: The Biological Function and Translational Utility of L-beta-Imidazolelactic Acid in Histidine Metabolism Executive Summary L-beta-imidazolelactic acid (ILA) is a highly polar, low-molecular-weight organic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Biological Function and Translational Utility of L-beta-Imidazolelactic Acid in Histidine Metabolism

Executive Summary

L-beta-imidazolelactic acid (ILA) is a highly polar, low-molecular-weight organic acid and a downstream derivative of histidine catabolism. While historically overshadowed by the primary histidase-urocanate pathway and the decarboxylation route yielding histamine, the transamination pathway producing ILA has emerged as a critical metabolic shunt. Recent multi-omic studies have identified ILA as a potent redox modulator in the central nervous system and a high-fidelity biomarker for systemic metabolic dysfunctions, including alcohol-associated liver disease (ALD), nocturia, and myopathies[1][2][3].

This technical guide provides an in-depth analysis of the enzymatic origins of ILA, its concentration-dependent biological functions, and robust analytical methodologies for its quantification, designed for researchers and drug development professionals.

Metabolic Origins & Enzymatic Pathways

Histidine catabolism predominantly occurs via the mitochondrial enzyme histidase, which deaminates L-histidine to urocanic acid. However, when histidase is genetically deficient (as in histidinemia) or when hepatic metabolic networks are disrupted, histidine is shunted into the transamination pathway[3][4].

The causality of this shunt is driven by substrate saturation and enzyme kinetics. Histidine transaminase catalyzes the transfer of the alpha-amino group to an alpha-keto acid, yielding imidazolepyruvic acid (IPA). Because IPA is chemically unstable and prone to spontaneous degradation, it is rapidly reduced by imidazolepyruvate reductase (or non-specific lactate dehydrogenases) into the more stable L-beta-imidazolelactic acid (ILA)[4][5]. ILA is subsequently excreted in the urine or transported to tissues where it exerts localized biological effects.

Pathway Histidine L-Histidine Urocanate Urocanic Acid (Primary Pathway) Histidine->Urocanate Histidase (Primary Route) IPA Imidazolepyruvic Acid (IPA) Histidine->IPA Histidine Transaminase (Metabolic Shunt) ILA L-beta-Imidazolelactic Acid (ILA) IPA->ILA Imidazolepyruvate Reductase IAA Imidazoleacetic Acid (IAA) IPA->IAA Decarboxylation

Fig 1: The transamination shunt of histidine metabolism leading to ILA production.

Biological Functions and Pathophysiological Roles

Concentration-Dependent Redox Modulation in the CNS

In the cerebral cortex, ILA acts as a biphasic redox modulator. While L-histidine itself can act as a pro-oxidant at supraphysiological concentrations (>2.5 mM), ILA exhibits a complex, concentration-dependent effect on lipid peroxidation and free radical scavenging[3][6].

At low concentrations (0.5–1.0 mM), ILA enhances chemiluminescence, indicating a pro-oxidant effect. However, at higher concentrations (5.0–10.0 mM), ILA significantly reduces chemiluminescence, acting as a robust oxidizing agent that triggers compensatory antioxidant effects in the brain cortex[3][7]. This biphasic nature suggests that ILA may act as a hormetic stressor, where low-level accumulation primes cellular antioxidant defenses, but massive accumulation (such as in severe histidinemia) disrupts the redox balance.

ILA as a Diagnostic Biomarker

Because ILA is a stable end-product of the transamination shunt, its accumulation in biofluids serves as a proxy for specific metabolic disruptions:

  • Alcohol-Associated Liver Disease (ALD): In ALD, the urea cycle and primary histidine catabolism are severely impaired. Consequently, urine metabolomics reveal a significant upregulation of ILA, alongside 1-methylhistidine and N-ribosylhistidine, serving as a non-invasive biomarker to differentiate disease severity[2].

  • Nocturia in Aged Men: Multivariable logistic regression analysis has identified increased serum levels of ILA and lauric acid as significant biomarkers for nocturia, potentially linking altered histaminergic signaling and lipolysis to overactive bladder pathogenesis[1].

  • Sporadic Inclusion Body Myositis (sIBM): Metabolomic profiling of skeletal muscle in sIBM patients shows distinct alterations in the histamine biosynthesis pathway, including perturbations in ILA, highlighting its role in inflammatory myopathies[8].

Table 1: Pathophysiological Alterations of ILA
Disease StateBiofluid/TissueILA AlterationBiological Implication
Histidinemia Urine / PlasmaMassive IncreaseHistidase deficiency forces flux through the transaminase shunt[3].
ALD UrineSignificant IncreaseHepatic dysfunction impairs primary catabolism; differentiates disease severity[2].
Nocturia SerumSignificant IncreaseLinked to histaminergic dysregulation and altered lipolysis in aged men[1].
sIBM Skeletal MuscleAlteredPerturbation of localized histamine biosynthesis and inflammatory response[8].

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the quantification of ILA and the assessment of its biological activity must follow self-validating protocols.

Metabolomic Profiling of ILA via CE-TOFMS

Causality of Choice: ILA is a highly polar, low-molecular-weight compound. Traditional reversed-phase liquid chromatography (LC) struggles to retain such polar analytes without complex derivatization. Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) is the optimal choice because it separates metabolites based on charge and size, providing high-resolution detection of polar organic acids[1].

Step-by-Step Protocol:

  • Quenching and Extraction: Add 50 µL of serum/urine to 450 µL of methanol containing internal standards (e.g., methionine sulfone). Rationale: Methanol rapidly denatures proteins, halting enzymatic degradation of unstable precursors like IPA.

  • Phase Separation: Add 500 µL of chloroform and 200 µL of Milli-Q water. Centrifuge at 10,000 × g for 15 min at 4°C. Rationale: Liquid-liquid extraction partitions non-polar lipids into the chloroform layer, leaving polar ILA in the upper aqueous layer.

  • Filtration: Transfer the aqueous layer to a 5-kDa cutoff centrifugal filter. Centrifuge at 9,100 × g for 2.5 hours. Rationale: Removes residual high-molecular-weight proteins that could clog the CE capillary.

  • Lyophilization & Reconstitution: Lyophilize the filtrate and reconstitute in 50 µL of Milli-Q water prior to injection.

  • CE-TOFMS Analysis: Utilize a fused silica capillary (50 µm i.d. × 80 cm). Apply a voltage of 30 kV. Operate the TOFMS in negative ion mode for ILA detection (m/z 155.04).

Workflow Sample Biofluid Sample (Serum/Urine) Extraction Biphasic Extraction (MeOH/CHCl3/H2O) Sample->Extraction Quench Filtration Ultrafiltration (5-kDa Cutoff) Extraction->Filtration Aqueous Phase Separation CE Separation (30 kV) Filtration->Separation Reconstitute Detection TOF-MS Detection (Negative Ion Mode) Separation->Detection m/z 155.04

Fig 2: CE-TOFMS analytical workflow for the isolation and quantification of polar ILA.

In Vitro Assessment of ILA Redox Activity in Cerebral Cortex

Causality of Choice: To validate the biphasic redox nature of ILA, two complementary assays are required. Chemiluminescence measures the ongoing generation of reactive oxygen species (ROS) and lipid peroxidation. Total Radical-Trapping Antioxidant Potential (TRAP) measures the residual capacity of the tissue to buffer exogenous free radicals[3]. Using both provides a self-validating system: a true antioxidant will decrease chemiluminescence and maintain or increase TRAP.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate the cerebral cortex from 30-day-old Wistar rats. Homogenize in 10 volumes of cold 20 mM phosphate buffer (pH 7.4) containing 140 mM KCl. Centrifuge at 800 × g for 10 min to remove cellular debris.

  • Treatment Incubation: Aliquot the supernatant and incubate with varying concentrations of L-beta-imidazolelactic acid (0.1 mM, 1.0 mM, 5.0 mM, 10.0 mM) for 1 hour at 37°C.

  • Chemiluminescence Assay: Add 3 mM tert-butyl hydroperoxide (t-BOOH) to induce lipid peroxidation. Measure light emission in a liquid scintillation counter (out-of-coincidence mode) for 30 minutes. Observation: High ILA (5-10 mM) will suppress the photon count.

  • TRAP Assay: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical generator, and luminol to the homogenate. Monitor the induction time (lag phase) before luminol oxidation occurs. Compare the lag phase to a Trolox standard curve to quantify the radical-trapping capacity.

Table 2: Concentration-Dependent Redox Effects of ILA in Rat Cerebral Cortex[3]
ILA ConcentrationChemiluminescence (Lipid Peroxidation)TRAP (Antioxidant Capacity)Net Biological Effect
0.1 - 0.5 mM BaselineBaselineNeutral
0.5 - 1.0 mM IncreasedMaintainedMild Pro-oxidant
5.0 - 10.0 mM Significantly DecreasedMaintained / IncreasedPotent Antioxidant

Translational Implications for Drug Development

For drug development professionals, the transamination pathway of histidine presents two distinct translational opportunities:

  • Diagnostic Assays: The robust stability of ILA in urine makes it a highly attractive candidate for point-of-care (POC) diagnostic development. Assays targeting ILA could serve as companion diagnostics for stratifying patients with ALD or monitoring the efficacy of therapies aimed at restoring hepatic urea and histidine metabolic cycles[2].

  • Neurometabolic Therapeutics: The ability of supraphysiological ILA to act as an oxidizing agent that triggers antioxidant defenses in the cortex opens avenues for neuroprotective drug design. Structural analogs of ILA could be engineered to cross the blood-brain barrier more efficiently, acting as targeted hormetic agents to upregulate endogenous antioxidant enzymes (like SOD and GSH-Px) in neurodegenerative conditions characterized by oxidative stress.

References

  • Metabolomics analysis of blood identifies potential biomarkers and possible treatment targets for nocturia - PMC. nih.gov.
  • Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro - PubMed. nih.gov.
  • Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease - MDPI. mdpi.com.
  • Histamine biosynthesis pathway in sIBM skeletal muscle. ResearchGate.
  • Histidinaemia: a Child and His Family. bmj.com.
  • L-β-Imidazolelactic acid | Histidine derivatives | MedChemExpress. medchemexpress.com.
  • Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed. nih.gov.
  • Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. ResearchGate.
  • The Metabolism of Histidine. ResearchGate.

Sources

Foundational

L-β-Imidazolelactic Acid: A Critical Gut Microbiota Metabolite in Health and Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As the field of microbiome research matures from compositional surveys to functional metabolomics, specific microbial metab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As the field of microbiome research matures from compositional surveys to functional metabolomics, specific microbial metabolites are emerging as critical mediators of host-microbiome crosstalk. L-β-imidazolelactic acid (ILA), a histidine-derived catabolite, has recently been identified as a significant biomarker and bioactive molecule across various physiological and pathological states. As a Senior Application Scientist, I have observed that the successful quantification and functional mapping of this metabolite require rigorous, self-validating analytical systems. This whitepaper provides a comprehensive analysis of the biosynthesis, pathological relevance, and optimized experimental methodologies for studying L-β-imidazolelactic acid.

Biosynthesis and the Histidine-Microbiome Axis

Histidine metabolism in the mammalian gut is a dual-engine system driven by both host enzymes and the gut microbiota. While the host primarily converts histidine to urocanic acid via histidase or to histamine via histidine decarboxylase, the gut microbiota (including species like Escherichia coli and Proteus vulgaris) utilizes a distinct transaminase pathway[1].

In this microbial pathway, histidine is first converted to imidazolepyruvic acid. This intermediate represents a critical metabolic branch point. Imidazolepyruvate reductase then catalyzes the reduction of imidazolepyruvic acid to L-β-imidazolelactic acid[1][2]. The abundance of this metabolite is highly dependent on the specific microbial consortia present; for example, its levels are strongly correlated with the abundance of Ruminococcaceae and Bifidobacterium species in the gut[3][4].

HistidinePathway Histidine L-Histidine ImPA Imidazolepyruvic Acid Histidine->ImPA Microbial Transaminase Urocanic Urocanic Acid Histidine->Urocanic Host Histidase ImLA L-β-Imidazolelactic Acid ImPA->ImLA Imidazolepyruvate Reductase ImAA Imidazoleacetic Acid ImPA->ImAA Decarboxylation

Microbial histidine catabolism pathway leading to L-β-imidazolelactic acid.

Pathological Roles and Systemic Implications

The systemic absorption of gut-derived L-β-imidazolelactic acid has profound implications for host health. Recent untargeted metabolomics studies have identified ILA as a differential biomarker in several severe disease states:

  • Diabetic Retinopathy: In patients with proliferative diabetic retinopathy (PDR), fecal metabolomics revealed a significant enrichment of L-β-imidazolelactic acid, which positively correlated with Ruminococcaceae_UCG-002 (P<0.01)[3]. This suggests that microbial histidine catabolism is hyperactive in advanced diabetic microvascular complications.

  • Muscular Dystrophy: Plasma metabolomic profiling of Duchenne muscular dystrophy (DMD) models (mdx mice) demonstrated significant alterations in imidazolelactic acid levels, indicating its potential role in muscle degeneration and systemic metabolic dysregulation[5].

  • Periodontitis-Induced Systemic Dysbiosis: Oral administration of periodontitis-associated microbiota to germ-free mice alters the gut microbiome, leading to elevated serum levels of imidazolelactic acid[4]. This highlights a fascinating oral-gut-systemic axis where dysbiotic oral bacteria colonize the gut and shift the systemic metabolome.

  • Severe Malnutrition: Unusually high concentrations of imidazolelactic acid and other histidine catabolites have been identified in the stool of patients suffering from protein-energy malnutrition, pointing to severe impairments in standard host histidine utilization and an over-reliance on microbial degradation pathways[6].

Table 1: Quantitative Alterations of L-β-Imidazolelactic Acid in Disease Models

Disease StateSample MatrixQuantitative Trend / MetricCorrelated Microbiota / Factor
Proliferative Diabetic RetinopathyFecesElevated (Positive Correlation, P<0.01)Ruminococcaceae_UCG-002
Muscular Dystrophy (DMD model)PlasmaAltered (PCA Loading Factor: -0.643)Disease progression (mdx mice)
Periodontitis (Systemic Impact)SerumElevated (Significant via Pairwise Analysis)Periodontitis-associated oral taxa
Protein-Energy MalnutritionFecesHigh Concentration (Qualitative peak)Impaired host histidase activity

Experimental Workflows and Methodologies

To rigorously quantify L-β-imidazolelactic acid and validate its microbial origin, researchers must employ highly specific analytical techniques. The causality behind these experimental choices is critical: because histidine derivatives are highly polar and prone to enzymatic degradation ex vivo, standard protocols often fail to capture their true physiological abundance.

By employing the following self-validating protocols, researchers can ensure robust data acquisition.

Protocol 1: LC-MS/MS Quantification of L-β-Imidazolelactic Acid

Rationale: ILA is a highly polar molecule. Standard C18 reverse-phase columns often result in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for imidazolic compounds, while cold methanol instantly quenches residual enzymatic activity.

  • Sample Quenching & Extraction: Homogenize 50 mg of fecal matter or 50 µL of plasma in 400 µL of pre-chilled (-20°C) 80% methanol. Vortex for 30 seconds and sonicate in an ice-water bath for 10 minutes.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Recovery: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 50% acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column. Maintain a mobile phase gradient utilizing Ammonium Acetate and Acetonitrile to ensure sharp peak resolution.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for L-β-imidazolelactic acid (precursor m/z [M+H]+ → specific fragment ions) to ensure isobaric interference is eliminated.

LCMSWorkflow Sample Sample Collection & Quenching Extraction Cold Methanol Extraction Sample->Extraction LC HILIC Separation Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Processing & Annotation MS->Data

LC-MS/MS metabolomics workflow for L-β-imidazolelactic acid quantification.

Protocol 2: In Vitro Microbiome Fermentation Assay

Rationale: To definitively prove that ILA is produced by the gut microbiota rather than host metabolism, an in vitro anaerobic fermentation model is required[2]. This isolates the microbial contribution from host tissue enzymes.

  • Inoculum Preparation: Collect fresh fecal samples in an anaerobic chamber. Homogenize in pre-reduced phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.

  • Media Formulation: Prepare a basal nutrient medium supplemented with 2 mM L-histidine or imidazolepyruvic acid as the sole precursor.

  • Anaerobic Incubation: Inoculate the media with 1% (v/v) fecal slurry. Incubate anaerobically at 37°C for 24-48 hours.

  • Time-Series Sampling: Aliquot samples at 0, 12, 24, and 48 hours. Immediately quench with cold methanol and process via Protocol 1.

  • Data Interpretation: A time-dependent increase in L-β-imidazolelactic acid confirms the specific metabolic capacity of the microbial consortium to reduce imidazolepyruvic acid.

Conclusion

L-β-imidazolelactic acid is no longer just an obscure intermediate; it is a critical signaling molecule at the interface of the gut microbiome and host systemic health. By employing robust LC-MS/MS workflows and anaerobic fermentation models, researchers can decode the precise mechanisms by which this metabolite influences conditions ranging from diabetic retinopathy to muscular dystrophy. Future drug development efforts may target the microbial transaminase pathways to therapeutically modulate ILA levels in the gut, opening new avenues for microbiome-targeted precision medicine.

References

  • Gut microbiota induced abnormal amino acids and their correlation with diabetic retinopathy Source: NIH / PubMed Central URL:[Link]

  • Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro Source: NIH / PubMed URL:[Link]

  • Characterization of disease-specific alterations in metabolites and effects of mesenchymal stromal cells on dystrophic muscles Source: Frontiers in Physiology URL:[Link]

  • Dysbiotic human oral microbiota alters systemic metabolism via modulation of gut microbiota in germ-free mice Source: Taylor & Francis Online URL:[Link]

  • Biochemical study of malnutrition. Part VI: Histidine and its metabolites Source: NIH / PubMed URL:[Link]

  • The impact of ethnicity and intra-pancreatic fat on the postprandial metabolome response to whey protein in overweight Asian Chinese and European Caucasian women with prediabetes Source: Frontiers in Nutrition URL:[Link]

Sources

Exploratory

Divergent Fates of Histidine in the Skin: A Technical Guide to Urocanic Acid and Other Imidazole Metabolites

Abstract The metabolism of the essential amino acid L-histidine in the skin is a critical determinant of epidermal homeostasis, photoprotection, and immune modulation. This guide provides an in-depth technical exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolism of the essential amino acid L-histidine in the skin is a critical determinant of epidermal homeostasis, photoprotection, and immune modulation. This guide provides an in-depth technical exploration of the divergent metabolic pathways of histidine within the skin, with a primary focus on the well-characterized and functionally significant metabolite, urocanic acid. We will dissect the enzymatic synthesis of urocanic acid, its ultraviolet radiation-induced isomerization, and the consequential dual roles of its isomers in skin physiology and pathology. Furthermore, this guide will address other imidazole metabolites, such as imidazolelactic acid and the gut microbiome-derived imidazole propionate, clarifying their distinct origins and emerging roles in inflammatory dermatoses. Methodologies for the extraction and analysis of these compounds from skin matrices are detailed, providing a framework for researchers in dermatology, pharmacology, and drug development.

Introduction: L-Histidine as a Metabolic Crossroads in the Epidermis

The epidermis is a metabolically active organ where the fate of amino acids is intricately linked to its barrier and protective functions. L-histidine, an essential amino acid, is a key precursor to several bioactive molecules that profoundly influence skin health.[1] The degradation of the histidine-rich protein filaggrin during the terminal differentiation of keratinocytes releases a significant pool of free L-histidine into the stratum corneum.[2] This histidine pool serves as the substrate for distinct metabolic pathways, leading to the formation of compounds with vastly different, and sometimes opposing, functions.

The most prominent and well-established pathway in the epidermis is the conversion of L-histidine to trans-urocanic acid (trans-UCA), a molecule central to the skin's natural defense against ultraviolet (UV) radiation.[1] However, the metabolic story of histidine in the skin is not singular. Other metabolites, such as imidazolelactic acid and imidazole propionate, are also part of the broader family of histidine-derived imidazoles, though their origins and roles concerning the skin are fundamentally different and less understood. This guide aims to elucidate the core differences between the well-documented urocanic acid pathway and the current understanding of other imidazole metabolites, providing a clear, evidence-based perspective for scientific professionals.

Biochemical Origins and Metabolic Pathways

The primary divergence in the fate of L-histidine in the skin is determined by specific enzymatic or microbial actions, leading to structurally and functionally distinct molecules.

The Urocanic Acid Pathway: An Endogenous Epidermal Process

The synthesis of urocanic acid is an intrinsic metabolic process of the differentiating keratinocyte.

  • Enzymatic Conversion: The pathway is initiated by the enzyme histidine ammonia-lyase (HAL) , commonly known as histidase .[3] This enzyme is robustly expressed in the granular layer of the epidermis during keratinocyte differentiation.[2] Histidase catalyzes the non-oxidative deamination of L-histidine, removing an ammonia molecule to form trans -urocanic acid.[1]

  • Accumulation in the Stratum Corneum: The human epidermis lacks the enzyme urocanase, which is responsible for the further degradation of urocanic acid in the liver.[4] This enzymatic absence leads to the significant accumulation of trans-UCA in the stratum corneum, where it becomes a major component of the skin's natural moisturizing factors (NMFs).[2]

  • Photoisomerization: Upon exposure to UVB radiation (290-320 nm), trans-UCA, which acts as a primary epidermal chromophore, absorbs photons and undergoes a conformational change. This photoisomerization converts it into its geometric isomer, cis -urocanic acid (cis-UCA).[5] This conversion is a critical event that shifts the molecule's biological function from protective to immunomodulatory.

Histidine Metabolism in Skin cluster_epidermis Epidermal Keratinocyte cluster_microbiome Gut/Skin Microbiome L_Histidine L-Histidine (from Filaggrin breakdown) trans_UCA trans-Urocanic Acid L_Histidine->trans_UCA Histidase (HAL) - NH3 cis_UCA cis-Urocanic Acid trans_UCA->cis_UCA UVB Radiation (Photoisomerization) cis_UCA->trans_UCA Reversion Histidine_micro L-Histidine IMP Imidazole Propionate (IMP) Histidine_micro->IMP Microbial Enzymes ILA_hypo Imidazolelactic Acid (Hypothetical/Microbial) Histidine_micro->ILA_hypo Microbial Enzymes (e.g., via Imidazolepyruvic acid)

Figure 1: Divergent metabolic pathways of L-histidine relevant to skin.

Imidazolelactic Acid and Imidazole Propionate: Alternative Fates

In stark contrast to urocanic acid, a dedicated enzymatic pathway for the synthesis of imidazolelactic acid within human skin cells has not been documented.

  • Imidazolelactic Acid (ILA): Structurally, ILA is a lactate derivative of imidazole.[6] Its presence and function in human skin are not well-established. It is recognized as a metabolite in some bacteria, such as Escherichia coli, suggesting that if present on the skin, it may be of microbial origin rather than a product of keratinocyte metabolism.[6]

  • Imidazole Propionate (IMP): Recent research has brought attention to imidazole propionate (IMP) , another histidine metabolite. Crucially, IMP is primarily produced by the gut microbiota.[7][8] Elevated systemic levels of IMP have been linked to metabolic diseases, but emerging evidence shows it can also influence skin pathology, such as atopic dermatitis and wound healing, demonstrating a functional gut-skin axis.[9][10] It is critical to distinguish IMP from ILA, as they are structurally distinct molecules with different origins and proposed mechanisms of action.

Comparative Functions in Skin Physiology and Pathology

The functional differences between urocanic acid isomers and other imidazole metabolites are profound.

The Dual Role of Urocanic Acid

Urocanic acid exhibits a "ying and yang" nature, where its isomeric form dictates its biological effect.[5]

  • trans-Urocanic Acid: A Protective Agent

    • UVB Photoprotection: As a major chromophore in the stratum corneum, trans-UCA absorbs UVB radiation, acting as a natural, albeit weak, sunscreen.[1] This absorption is the trigger for its conversion to the cis isomer.

    • Hydration and Acidification: trans-UCA is a key component of NMFs, contributing to the hydration of the stratum corneum. It also contributes to the skin's "acid mantle," helping to maintain a low pH which is essential for barrier integrity and antimicrobial defense.[11][12]

  • cis-Urocanic Acid: An Immunomodulator

    • Immunosuppression: This is the most significant function of cis-UCA. It acts as a signaling molecule that initiates a cascade of events leading to local and systemic immunosuppression.[5] This is thought to be a protective mechanism to prevent UV-induced autoimmune reactions. However, this same immunosuppressive action can impair the immune surveillance of UV-damaged cells, potentially facilitating the development of skin cancers.

    • Inflammatory Skin Disease: The role of UCA in atopic dermatitis (AD) is complex. Reduced levels of total UCA (due to filaggrin mutations) are associated with impaired barrier function in AD.[11] Paradoxically, cis-UCA has also been investigated for its potential to suppress the inflammatory response in AD.[11]

Emerging Roles of Other Imidazole Metabolites
  • Imidazolelactic Acid: Due to the lack of research, the specific functions of ILA in the skin remain speculative. Based on its structure as a lactate derivative, one could hypothesize a role in modulating skin pH or cellular metabolism, but this requires experimental validation.

  • Imidazole Propionate (IMP): Research, primarily in mouse models of atopic dermatitis, suggests that IMP can exert anti-inflammatory effects on the skin.[7][8][10] It has been shown to ameliorate AD-like symptoms by inhibiting mitochondrial reactive oxygen species (ROS) and downregulating inflammatory signaling pathways such as mTORC2.[8][10] This positions IMP as a potential mediator of the gut-skin axis, where microbial metabolites systemically influence cutaneous inflammation.

Summary of Functional Differences
Featuretrans-Urocanic Acid cis-Urocanic Acid Imidazolelactic Acid Imidazole Propionate (IMP)
Primary Origin Endogenous (Keratinocytes)[2]Photoisomerization in Skin[5]Undetermined in skin; potentially microbial[6]Gut Microbiota[8]
Primary Location Stratum Corneum[1]Stratum Corneum, Systemic CirculationUnknownSystemic Circulation, Skin[9]
Key Function UVB Filter, Hydration (NMF), Acid Mantle[1]Immunosuppression[5]Not establishedAnti-inflammatory, Metabolic Reprogramming[8][10]
Clinical Relevance Skin Barrier IntegrityPhotocarcinogenesis, Atopic Dermatitis Modulation[11]UnknownAtopic Dermatitis, Wound Healing[8][9]

Analytical Methodologies

The accurate quantification of these metabolites is essential for understanding their roles in skin health and disease. Methodologies typically involve sample collection from the skin surface, extraction, and chromatographic separation with detection.

Sample Collection and Preparation
  • Skin Surface Sampling: Non-invasive tape stripping is the most common method for collecting samples from the stratum corneum. Adhesive tapes are pressed onto the skin surface to remove the outermost layers of corneocytes, which are rich in UCA.

  • Extraction: The collected material on the tape is then extracted using alkaline or solvent-based solutions to solubilize the analytes.

  • Homogenization (for biopsies): For deeper skin analysis, biopsy samples require mechanical homogenization in appropriate solvents to release intracellular and extracellular metabolites.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for the analysis of these imidazole compounds.

Analytical_Workflow Sample Skin Sample (Tape Strip / Biopsy) Extraction Extraction (e.g., Alkaline/Solvent) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Inject Detection Detection HPLC->Detection UV UV Detector (~270-280 nm) Detection->UV MS Mass Spectrometer (LC-MS/MS for high sensitivity) Detection->MS Quant Data Analysis (Quantification) UV->Quant MS->Quant

Figure 2: General experimental workflow for the analysis of imidazole metabolites from skin.

Example Protocol: HPLC-UV for Urocanic Acid Isomer Quantification

This protocol provides a generalized framework. Specific parameters must be optimized for individual laboratory setups.

  • Standard Preparation: Prepare stock solutions of trans-UCA and cis-UCA standards in an appropriate solvent (e.g., methanol or mobile phase). Generate a calibration curve by preparing serial dilutions.

  • Sample Collection: Press a D-Squame® or similar adhesive disc onto the desired skin area for 10 seconds with consistent pressure.

  • Extraction: Place the adhesive disc into a vial containing 1.0 mL of 1M ammonium hydroxide. Vortex vigorously for 2 minutes and sonicate for 15 minutes to ensure complete extraction.

  • Sample Cleanup: Centrifuge the extract at 10,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a low pH aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5). A typical ratio is 5:95 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Wavelength: Monitor at ~275 nm for optimal detection of both isomers.

  • Quantification: Identify peaks based on the retention times of the standards. Quantify the concentration of trans-UCA and cis-UCA in the sample by integrating the peak areas and comparing them against the calibration curve.

Conclusion and Future Directions

The metabolic pathways of L-histidine in the skin yield functionally diverse imidazole compounds. Urocanic acid, an endogenous product of keratinocyte differentiation, stands as a well-characterized molecule with a critical, UV-dependent dual role in photoprotection and immunosuppression. In contrast, imidazolelactic acid is poorly understood within the context of skin biology, and its presence is likely attributable to the skin microbiome. The recent focus on imidazole propionate, a gut-derived metabolite, highlights the importance of the gut-skin axis and opens new avenues for understanding how systemic factors influence skin inflammation.

For researchers and drug development professionals, these distinctions are critical:

  • Therapeutic Targets: Modulating the histidase enzyme or the photoisomerization of UCA could offer strategies for enhancing photoprotection or controlling skin immune responses. Conversely, targeting IMP through probiotic or dietary interventions may represent a novel approach for managing inflammatory conditions like atopic dermatitis.

  • Biomarkers: The ratio of cis-UCA to trans-UCA serves as a reliable biomarker for UV exposure. Systemic levels of IMP may emerge as a biomarker for gut dysbiosis affecting the skin.

Future research should focus on definitively establishing the presence and origin of imidazolelactic acid in the skin and elucidating its functional role, if any. Furthermore, a deeper understanding of the transport and mechanism of action of gut-derived metabolites like IMP in the skin will be crucial for developing next-generation therapeutics for chronic inflammatory dermatoses.

References

  • Moghadam-Kia, S., & Glick, B. R. (2025). Amino Acid Metabolism of the Skin: Control by Specific Enzymes and Contribution to Protective Functions. MDPI. Link

  • Husain, N., et al. (2025). Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science.
  • Cooper, A. J. L., & Meister, A. (2020). Histidine Metabolism and Function. The Journal of Nutrition. Link

  • Hart, P. H., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. The UWA Profiles and Research Repository. Link

  • Thyssen, J. P., & Kezic, S. (2021). Amino Acid Metabolism of the Skin: Control by Specific Enzymes and Contribution to Protective Functions.
  • Gibbs, N. K., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Request PDF. Link

  • National Center for Biotechnology Information (n.d.). Imidazolelactic acid. PubChem Compound Summary for CID 459122. Link

  • Creative Proteomics. (n.d.). Histidine Metabolism Overview.
  • Wikipedia. (n.d.). Urocanic acid. Wikipedia. Link

  • Kim, H. E., et al. (2024). Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. PubMed. Link

  • Li, J., et al. (2023). Microbiota-derived imidazole propionate inhibits type 2 diabetic skin wound healing by targeting SPNS2-mediated S1P transport. PubMed. Link

  • Kim, H. E., et al. (2024). Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. Frontiers in Immunology. Link

  • Kim, H. E., et al. (2024). Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. ResearchGate. Link

  • Kim, H. E., et al. (2024). Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. PMC. Link

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Foundational

An In-depth Technical Guide to the Antioxidant Properties of L-beta-imidazolelactic Acid in Brain Tissue

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Oxidative Stress in the Central Nervous System The brain, with its high metabolic rate, elevated consumption of oxygen, and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Oxidative Stress in the Central Nervous System

The brain, with its high metabolic rate, elevated consumption of oxygen, and rich lipid composition, is uniquely susceptible to the deleterious effects of oxidative stress. An imbalance between the production of reactive oxygen species (ROS) and the brain's endogenous antioxidant defenses is a key pathological feature in a host of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. This environment of chronic oxidative stress leads to damage of critical biomolecules like lipids, proteins, and DNA, ultimately contributing to neuronal dysfunction and cell death. Consequently, the identification and characterization of compounds that can mitigate oxidative damage in the brain represent a paramount goal in modern neurotherapeutics.

L-beta-imidazolelactic acid, a derivative of the amino acid histidine, has emerged as a molecule of interest in this context. While its parent compound, histidine, has been investigated for both pro-oxidant and antioxidant effects, L-beta-imidazolelactic acid exhibits intriguing antioxidant properties, particularly within neural tissues. This technical guide provides a comprehensive overview of the antioxidant mechanisms of L-beta-imidazolelactic acid in brain tissue, details robust methodologies for its evaluation, and discusses its potential implications for drug development.

Section 1: The Chemical Rationale - Imidazole Moieties as Antioxidants

The therapeutic potential of imidazole-containing compounds is vast, with derivatives demonstrating a wide array of biological activities, including antioxidant effects. The imidazole ring, a five-membered heterocycle, is a core component of naturally occurring biomolecules like histidine and purines. Its antioxidant capacity is often attributed to its ability to scavenge free radicals and chelate redox-active metals, thereby preventing the initiation of damaging oxidative chain reactions. The specific arrangement of functional groups around the imidazole core in L-beta-imidazolelactic acid likely contributes to its unique antioxidant profile in the complex biochemical milieu of the brain.

Section 2: The Pathological Landscape - Oxidative Stress in the Brain

Reactive oxygen species (ROS), such as the superoxide anion (O₂•⁻) and hydroxyl radical (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration. In healthy neurons, endogenous antioxidant systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), maintain redox homeostasis. However, under pathological conditions, ROS production can overwhelm these defenses.

The brain's vulnerability stems from several factors:

  • High Oxygen Consumption: The brain utilizes a disproportionately high amount of the body's total oxygen, making it a major site of ROS generation.

  • Abundant Lipids: Neuronal membranes are rich in polyunsaturated fatty acids, which are prime targets for lipid peroxidation, a destructive chain reaction initiated by ROS.

  • Relatively Low Antioxidant Levels: Compared to other organs, the brain has a lower intrinsic concentration of certain antioxidants.

This environment makes the study of exogenous antioxidants like L-beta-imidazolelactic acid a critical area of research for neuroprotective strategies.

Section 3: L-beta-imidazolelactic Acid - A Modulator of Oxidative Stress in Cerebral Cortex

Direct investigation into the effects of L-beta-imidazolelactic acid on brain tissue has yielded significant, concentration-dependent results. A key in vitro study utilizing cerebral cortex homogenates from young rats provides the most detailed insights to date.

Concentration-Dependent Dual Effects

The study revealed a fascinating duality in the action of L-beta-imidazolelactic acid:

  • Antioxidant Activity: At higher concentrations (5–10 mM), the compound demonstrated clear antioxidant effects, significantly reducing chemiluminescence, which is an indicator of the overall presence of reactive species.

  • Pro-oxidant Activity: Conversely, at lower concentrations (0.5–1 mM), L-beta-imidazolelactic acid appeared to enhance chemiluminescence, suggesting a pro-oxidant effect under these conditions.

This dose-response relationship is a critical consideration for any potential therapeutic application and underscores the necessity of precise dose-finding studies. The study did not find a significant effect on lipid peroxidation (measured by TBA-RS) or the activities of the primary antioxidant enzymes (SOD, CAT, GSH-Px), suggesting that at the concentrations tested, its primary mechanism may be direct interaction with ROS rather than modulation of the enzymatic antioxidant system.

Proposed Mechanism of Action

Based on these findings, a potential mechanism for L-beta-imidazolelactic acid's antioxidant activity involves direct scavenging of free radicals. The imidazole ring and associated functional groups can likely donate electrons to neutralize highly reactive species, thereby terminating damaging chain reactions.

cluster_Neuron Neuronal Environment ROS Reactive Oxygen Species (ROS) Lipids Membrane Lipids ROS->Lipids Attacks Neutral Neutralized Products ROS->Neutral Damage Oxidative Damage (Lipid Peroxidation) Lipids->Damage Leads to ILA_High L-beta-imidazolelactic acid (High Conc. 5-10 mM) ILA_High->ROS Scavenges/ Neutralizes ILA_Low L-beta-imidazolelactic acid (Low Conc. 0.5-1 mM) ILA_Low->ROS Potentially Enhances A 1. Brain Tissue Homogenization B 2. Incubation with L-beta-imidazolelactic acid A->B C 3. Oxidative Stress Assays B->C D Chemiluminescence (ROS Levels) C->D E TBA-RS Assay (Lipid Peroxidation) C->E F TRAP Assay (Total Antioxidant Capacity) C->F G Enzyme Activity Assays (SOD, CAT, GSH-Px) C->G H 4. Data Analysis & Interpretation D->H E->H F->H G->H

Caption: General experimental workflow for assessing antioxidant activity in brain tissue.

Protocol 1: Preparation of Brain Tissue Homogenate

Causality: This protocol is designed to create a standardized, cell-free system from brain tissue that retains the biochemical components (lipids, proteins, enzymes) susceptible to oxidative stress, allowing for the direct assessment of the test compound's effects.

Materials:

  • Fresh or flash-frozen brain tissue (e.g., rat cerebral cortex)

  • Ice-cold homogenization buffer (e.g., 150 mM KCl, pH 7.4)

  • Potter-Elvehjem homogenizer or similar mechanical disruptor

  • Refrigerated centrifuge

Procedure:

  • Excise brain tissue rapidly and place it in ice-cold buffer to minimize post-mortem degradation.

  • Weigh the tissue and add buffer to achieve a 10% (w/v) homogenate (e.g., 1g of tissue in 10 mL of buffer).

  • Homogenize the tissue on ice using 8-10 strokes of the pestle. This step must be performed on ice to prevent heat-induced denaturation of proteins.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Collect the supernatant (S1 fraction), which will be used for the subsequent assays. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization purposes.

Protocol 2: Measurement of Lipid Peroxidation (TBA-RS Assay)

Causality: This assay quantifies malondialdehyde (MDA), a major byproduct of polyunsaturated fatty acid peroxidation. The reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions produces a colored adduct, allowing for spectrophotometric quantification of lipid damage.

Materials:

  • Brain homogenate supernatant

  • 10% Trichloroacetic acid (TCA)

  • 0.67% Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • To 200 µL of brain homogenate, add the test compound (L-beta-imidazolelactic acid at various concentrations) or vehicle control.

  • Induce oxidative stress if required (e.g., by adding a pro-oxidant like an Fe²⁺/ascorbate system).

  • Stop the reaction by adding 400 µL of 10% TCA.

  • Add 800 µL of 0.67% TBA solution.

  • Vortex the mixture and incubate in a boiling water bath for 15 minutes. This heating step is crucial for the formation of the MDA-TBA adduct.

  • Cool the samples on ice and centrifuge at 3,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the amount of TBA-reactive substances (TBA-RS) using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.

Protocol 3: Chemiluminescence Assay for ROS

Causality: This assay measures the light emitted from the reaction of a chemiluminescent probe (like luminol) with reactive oxygen species. It provides a real-time

Exploratory

A Technical Guide to L-beta-imidazolelactic Acid Monohydrate: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract L-beta-imidazolelactic acid, a metabolite of the amino acid L-histidine, is a molecule of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

L-beta-imidazolelactic acid, a metabolite of the amino acid L-histidine, is a molecule of significant interest in metabolic studies and as a potential biomarker. This technical guide provides a comprehensive overview of the physicochemical properties of its monohydrate form, with a primary focus on its molecular weight and solubility characteristics. Drawing from available data and established analytical principles, this document offers a foundational understanding for researchers working with this compound. It details the theoretical and experimentally determined values for its molecular weight and explores its aqueous solubility. Furthermore, this guide presents standardized, field-proven methodologies for the empirical determination of solubility, ensuring researchers can validate and expand upon the existing knowledge base.

Introduction: The Significance of L-beta-imidazolelactic Acid

L-beta-imidazolelactic acid is a key intermediate in the metabolic pathway of L-histidine. Its presence and concentration in biological fluids can be indicative of certain metabolic states and have been a subject of study in the context of various physiological and pathological conditions. The monohydrate form is often the state in which this compound is isolated and utilized in a laboratory setting. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is paramount for accurate experimental design, from the preparation of stock solutions to its use in complex biological assays.

Molecular Weight Determination: A Foundational Parameter

The molecular weight of a compound is a critical piece of information, underpinning nearly all quantitative experimental work. For L-beta-imidazolelactic acid monohydrate, this value is derived from its molecular formula, which incorporates one molecule of water.

Chemical Structure and Formula

The chemical structure of L-beta-imidazolelactic acid consists of a lactic acid backbone with an imidazole ring attached to the beta-carbon. The "L" designation refers to the stereochemistry at the alpha-carbon.

  • Anhydrous Form (C₆H₈N₂O₃): The core molecule without the water of hydration.

  • Monohydrate Form (C₆H₈N₂O₃ · H₂O): The hydrated form, which includes one molecule of water.

Calculated Molecular Weights

The molecular weight is calculated based on the atomic masses of the constituent atoms.

Compound FormMolecular FormulaCalculated Molecular Weight ( g/mol )Source
Anhydrous L-beta-imidazolelactic acidC₆H₈N₂O₃156.14[1][2][3][4]
L-beta-imidazolelactic acid monohydrate C₆H₈N₂O₃ · H₂O174.15 [5]
D-beta-imidazolelactic acid monohydrateC₆H₁₀N₂O₄174.15[6][7]

It is crucial for researchers to use the molecular weight of the specific form of the compound they are working with to ensure accurate molar concentrations in their experiments. The D-enantiomer, D-b-Imidazole lactic Acid Monohydrate, has the same molecular formula and weight as the L-isomer monohydrate[6][7].

Solubility Profile: A Critical Factor in Application

Aqueous Solubility

The presence of a carboxylic acid, a hydroxyl group, and an imidazole ring suggests that L-beta-imidazolelactic acid is a polar molecule with the capacity for hydrogen bonding, indicating a predisposition for solubility in polar solvents like water.

  • Reported Solubility (Anhydrous): The anhydrous form of L-beta-imidazolelactic acid is reported to be soluble in water at a concentration of 50 mg/mL, which may result in a slightly hazy solution[8].

  • Predicted Aqueous Solubility: Computational models predict an aqueous solubility of 11 g/L for imidazolelactic acid[9].

It is important to note that the solubility of the monohydrate is expected to be similar to the anhydrous form, but empirical determination is always recommended.

Factors Influencing Solubility

The solubility of L-beta-imidazolelactic acid is significantly influenced by the pH of the solution due to its ionizable groups: a carboxylic acid and an imidazole ring.

  • Carboxylic Acid (pKa ~3.48): At pH values above its pKa, the carboxylic acid group will be deprotonated (negatively charged), which generally increases aqueous solubility.

  • Imidazole Ring (pKa ~6.77): At pH values below its pKa, the imidazole ring will be protonated (positively charged), also enhancing aqueous solubility.

This amphoteric nature means that the compound's solubility will be lowest near its isoelectric point and will increase in both acidic and alkaline conditions.

Experimental Determination of Solubility: A Practical Guide

Given the limited publicly available solubility data for the monohydrate form, researchers may need to determine it experimentally. The following are standardized protocols for this purpose.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of L-beta-imidazolelactic acid monohydrate to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase from the liquid phase.

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pH-Dependent Solubility Profile: Potentiometric Titration

For ionizable compounds like L-beta-imidazolelactic acid, potentiometric titration is an efficient method to determine solubility as a function of pH.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions.

  • Sample Preparation: Suspend a known amount of L-beta-imidazolelactic acid monohydrate in water or a suitable buffer.

  • Titration: Incrementally add a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the suspension.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate. The point at which the solid completely dissolves provides the solubility at that specific pH.

Data Visualization

Conceptual Workflow for Solubility Determination

G cluster_0 Shake-Flask Method cluster_1 Potentiometric Titration A Add excess compound to solvent B Equilibrate (e.g., 24-48h at constant T) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify concentration in supernatant (HPLC/UV-Vis) C->D E Suspend compound in water/buffer F Incrementally add titrant (acid/base) E->F G Record pH after each addition F->G H Determine solubility at point of dissolution G->H

Caption: Experimental workflows for determining thermodynamic and pH-dependent solubility.

Relationship Between pH and Ionization State

G A A B B A->B Increase pH C C B->C Increase pH

Caption: Ionization states of L-beta-imidazolelactic acid at different pH ranges.

Conclusion

This technical guide has synthesized the available information on the molecular weight and solubility of L-beta-imidazolelactic acid monohydrate. While the molecular weight is well-defined, comprehensive solubility data remains an area for further experimental exploration. The provided protocols offer a robust framework for researchers to generate this critical data, ensuring the accurate and effective use of this important histidine metabolite in their studies.

References

  • Imidazole-4-lactic acid | C6H8N2O3 - BuyersGuideChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • L-beta-Imidazole lactic acid monohydrate - others - ReseaChem GmbH. (n.d.). Retrieved March 4, 2026, from [Link]

  • Showing Compound Imidazolelactic acid (FDB022962) - FooDB. (n.d.). Retrieved March 4, 2026, from [Link]

  • Imidazolelactic acid (C6H9N2O3) - PubChemLite. (n.d.). Retrieved March 4, 2026, from [Link]

  • Lactic acid, 3-imidazole- | C6H8N2O3 | CID 18378138 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • L-β-Imidazole Lactic Acid Monohydrate(CAS:220919-94-8) - 集麒生物. (n.d.). Retrieved March 4, 2026, from [Link]

  • 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • TECHNICAL INFORMATION - MP Biomedicals. (n.d.). Retrieved March 4, 2026, from [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K - Academia.edu. (n.d.). Retrieved March 4, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for L-beta-imidazolelactic acid analysis in urine

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of L-β-Imidazolelactic Acid in Urine Part 1: Introduction & Clinical Significance L-β-Imidazolelactic acid (L-ILA) is a specific metabolite o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of L-β-Imidazolelactic Acid in Urine

Part 1: Introduction & Clinical Significance

L-β-Imidazolelactic acid (L-ILA) is a specific metabolite of histidine, formed via the reduction of imidazolepyruvic acid by lactate dehydrogenase. In clinical diagnostics, elevated urinary L-ILA is a hallmark of Histidinemia (histidase deficiency) and is increasingly relevant in monitoring aromatic L-amino acid decarboxylase (AADC) deficiency treatments.

Unlike histamine or histidine, L-ILA lacks a primary amine on the side chain, making it difficult to derivatize with standard amino acid reagents like OPA (o-phthalaldehyde). Furthermore, its high polarity results in poor retention on standard C18 columns.

This guide presents two validated protocols:

  • Method A (Ion-Pair RP-HPLC): A robust, UV-based method suitable for routine quantification.

  • Method B (Post-Column Derivatization): A high-specificity method using the Pauly Reagent to eliminate matrix interference.

Part 2: Sample Preparation Protocol

Urine is a complex matrix. Normalization to creatinine is essential to account for dilution variances.

Reagents Required:

  • 0.1 M HCl

  • Strong Cation Exchange (SCX) Cartridges (e.g., 100 mg/1 mL)

  • Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Collection: Collect spot urine (mid-stream) into a sterile container. Store at -20°C if not analyzing immediately.

  • Creatinine Normalization: Measure creatinine levels (Jaffe or enzymatic method) to adjust injection volumes or normalize final data.

  • Deproteinization & Filtration:

    • Centrifuge 1.0 mL urine at 12,000 x g for 10 minutes at 4°C.

    • Filter supernatant through a 0.22 µm PVDF syringe filter.

  • Solid Phase Extraction (Optional but Recommended for Method A):

    • Conditioning: Wash SCX cartridge with 1 mL Methanol, then 1 mL Water.

    • Loading: Acidify 500 µL urine with 500 µL 0.1 M HCl (pH < 3) and load onto cartridge.

    • Washing: Wash with 1 mL 0.1 M HCl (removes acidic/neutral interferences).

    • Elution: Elute imidazoles with 2 mL of 1.0 M NaCl in 0.1 M Sodium Phosphate buffer (pH 8.0).

    • Re-acidification: Adjust eluate pH to ~3.0 with dilute Phosphoric Acid prior to injection.

Part 3: Method A - Ion-Pair RP-HPLC (UV Detection)

Principle: L-ILA is too polar for standard C18 retention. We utilize Sodium Octanesulfonate (SOS) as an ion-pairing agent. The sulfonate tail binds the C18 stationary phase, while the anionic head interacts with the protonated imidazole ring of L-ILA, increasing retention and resolution.

Chromatographic Conditions:

ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 50 mM KH₂PO₄ + 10 mM Sodium Octanesulfonate, adjusted to pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol. 20 µL
Detection UV Absorbance @ 210 nm (Reference: 360 nm)

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold
5.0955End Isocratic
15.08020Linear Gradient
16.0955Re-equilibration
20.0955Stop

Technical Insight:

  • pH Criticality: The pH must be maintained at 3.0. At this pH, the imidazole ring (pKa ~6.0) is positively charged, ensuring interaction with the anionic ion-pairing agent.

  • Interference: Histidine elutes earlier than L-ILA in this system. Ensure baseline resolution (>1.5) between the Histidine and L-ILA peaks.

Part 4: Method B - Post-Column Derivatization (Pauly Reagent)

Principle: For samples with high background noise, UV at 210 nm is insufficient. The Pauly Reaction is specific to the imidazole ring. Diazotized sulfanilic acid couples with L-ILA in an alkaline medium to form a cherry-red azo dye, detectable at 530 nm.

Reagent Setup:

  • Reagent 1 (Diazotizing Agent):

    • Solution A: 0.5% Sulfanilic acid in 1.0 M HCl.

    • Solution B: 0.5% Sodium Nitrite (NaNO₂) in water.

    • On-line Mix: Pump Solutions A and B separately and mix in a T-junction, or prepare fresh daily (unstable).

  • Reagent 2 (Alkaline Buffer):

    • 10% Sodium Carbonate (Na₂CO₃).[1][2]

Hardware Configuration:

  • HPLC Pump: Delivers Mobile Phase (Same as Method A).

  • Post-Column Pump 1: Delivers Reagent 1 (0.3 mL/min).

  • Post-Column Pump 2: Delivers Reagent 2 (0.3 mL/min).

  • Reaction Coil: PTFE or PEEK coil (0.5 mm ID, 10 m length) heated to 40°C.

  • Detector: Vis/UV @ 530 nm .

Reaction Logic:

  • L-ILA elutes from the column (acidic).

  • Mixes with Diazonium salt (Reagent 1).

  • Mixes with Carbonate (Reagent 2) -> pH rises -> Coupling occurs .

  • Red chromophore flows to detector.

Part 5: Visualization of Workflows

Figure 1: Experimental Workflow & Logic

G cluster_detection Detection Pathways Sample Urine Sample Prep Prep: Centrifuge & SCX Extraction Sample->Prep HPLC HPLC Separation (C18 + Ion Pair) Prep->HPLC MethodA Method A: Direct UV (210 nm) HPLC->MethodA Routine MethodB Method B: Post-Column Pauly Rxn HPLC->MethodB High Specificity Result Quantification (Normalized to Creatinine) MethodA->Result MethodB->Result

Caption: Workflow for L-ILA analysis. Method B is recommended for complex pathological samples.

Figure 2: Pauly Reaction Mechanism (Post-Column)

Reaction R1 Sulfanilic Acid + NaNO2 + HCl Diazo Diazonium Salt (Electrophile) R1->Diazo Diazotization Mix Alkaline Mixing (Na2CO3, pH > 10) Diazo->Mix L_ILA L-Imidazolelactic Acid (Eluent from Column) L_ILA->Mix Product Azo Dye Complex (Cherry Red, Abs 530nm) Mix->Product Electrophilic Aromatic Substitution

Caption: Chemical mechanism of the Pauly post-column derivatization for specific imidazole detection.

Part 6: Validation & Troubleshooting

Linearity & Limits:

  • Linear Range: 1.0 – 500 µmol/L.

  • LOD (Method A): ~5 µmol/L (Signal-to-Noise 3:1).

  • LOD (Method B): ~0.5 µmol/L (Superior sensitivity due to background reduction).

Troubleshooting Guide:

  • Peak Tailing: L-ILA is basic. If tailing occurs, increase the concentration of the Ion-Pair reagent (SOS) to 15 mM or lower the pH slightly (do not go below pH 2.0 to protect the column).

  • Interference: If a peak co-elutes with L-ILA in Method A, switch to Method B. The Pauly reagent does not react with urea or aliphatic amino acids, clearing the chromatogram significantly.

  • Retention Shift: Ion-pair chromatography is sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.

References

  • Wadman, S. K., et al. (1971). Variations in the urinary excretion of histidine metabolites.Clinica Chimica Acta . Link

  • Perini, F., et al. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography.Allergy .[3] Link

  • Tzanavaras, P. D., et al. (2022).[4] HPLC method with post-column derivatization for the analysis of endogenous histidine in human saliva.[4]Amino Acids .[1][2][4][5][6][7][8][9][10][11] Link

  • Miyagi, T., et al. (2021). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method.Animals (MDPI) . Link

  • Microbe Notes. (2022). Pauly’s Test- Definition, Principle, Procedure, Result, Uses.Link

Sources

Application

Quantitative Analysis of L-β-Imidazolelactic Acid in Human Plasma by LC-MS/MS

Application Note and Protocol Abstract This document provides a comprehensive guide for the quantification of L-β-imidazolelactic acid in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantification of L-β-imidazolelactic acid in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. L-β-imidazolelactic acid, a metabolite of L-histidine, is of growing interest in clinical and research settings. This protocol details every step from sample preparation via protein precipitation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established bioanalytical validation principles to ensure data integrity and reproducibility.

Introduction

L-β-imidazolelactic acid (ILA), also known as 2-Hydroxy-3-(4-Imidazolyl)propanoic acid, is a metabolite in the L-histidine metabolic pathway.[1] Its presence and concentration in biological fluids like plasma can be indicative of metabolic status and may have diagnostic or prognostic value in various conditions. The imidazole moiety is a key structural feature in many biologically active compounds, contributing to their therapeutic effects and metabolic interactions.[2] Accurate quantification of metabolites like ILA is crucial for understanding biochemical pathways and for biomarker discovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[3] This application note describes a validated LC-MS/MS protocol for the reliable measurement of L-β-imidazolelactic acid in human plasma, addressing common challenges such as matrix effects and analyte stability.

Principle of the Method

This method employs a simple and efficient protein precipitation step to extract L-β-imidazolelactic acid and an isotopic-labeled internal standard (IS) from plasma. The prepared samples are then injected into a Liquid Chromatography system for separation, followed by detection using a Tandem Mass Spectrometer.

The separation is achieved using a suitable reversed-phase column that retains the polar nature of ILA. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

Material/ReagentGradeSupplier
L-β-imidazolelactic acid≥98% puritye.g., CymitQuimica, Santa Cruz Biotechnology
L-β-imidazolelactic acid-d3 (Internal Standard)≥98% purity, ≥98% isotopic puritye.g., Toronto Research Chemicals
AcetonitrileLC-MS Gradee.g., Fisher Scientific
MethanolLC-MS Gradee.g., Fisher Scientific
Formic AcidLC-MS Gradee.g., Sigma-Aldrich
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Human Plasma (K2EDTA)Pooled, drug-freee.g., BioIVT

Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-β-imidazolelactic acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of L-β-imidazolelactic acid-d3 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[4][5] Acetonitrile is often used as it efficiently precipitates proteins while keeping small molecule analytes in solution.[3]

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Allow plasma samples to thaw completely at room temperature. Vortex for 10 seconds.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the respective working solutions into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank).

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 150 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation s1 Pipette 50 µL Plasma s2 Spike with Analyte/IS s1->s2 s3 Add 200 µL Acetonitrile with IS (Protein Precipitation) s2->s3 s4 Vortex for 30 sec s3->s4 s5 Centrifuge at 14,000 x g s4->s5 s6 Transfer 150 µL Supernatant s5->s6 s7 Dilute with Water + 0.1% FA s6->s7 s8 Inject into LC-MS/MS s7->s8

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Parameters:

ParameterCondition
LC System e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC
Column e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)

Mass Spectrometry Parameters:

ParameterCondition
MS System e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flow Instrument Dependent

MRM Transitions:

The molecular weight of L-β-imidazolelactic acid is 156.14 g/mol .[6][7] The fragmentation of the imidazole ring itself is generally not observed; rather, the loss of substituents is the primary fragmentation route.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-β-imidazolelactic acid 157.1111.1 (Loss of HCOOH)10015
L-β-imidazolelactic acid-d3 160.1114.110015

Note: These values are illustrative and must be optimized by infusing the pure compounds into the mass spectrometer.

Principle of Multiple Reaction Monitoring (MRM)

G cluster_ms Tandem Mass Spectrometer q1 Q1: Precursor Ion Selection (m/z 157.1) q2 q2: Collision Cell (Fragmentation) q1->q2 Analyte Ion q3 Q3: Product Ion Selection (m/z 111.1) q2->q3 Fragment Ions detector Detector q3->detector Specific Product Ion ion_source Ion Source ion_source->q1 All Ions

Caption: Conceptual diagram of MRM for selective analyte detection.

Method Validation

To ensure the reliability of the generated data, the bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA or EMA.[9][10][11] The validation process demonstrates that the assay is suitable for its intended purpose.[10][12]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve and Linearity: A calibration curve should consist of a blank, a zero standard, and at least six non-zero concentration levels.[13] Linearity is assessed using a weighted linear regression model.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution.

  • Recovery: The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Example Acceptance Criteria for Accuracy and Precision:

QC LevelAccuracy (% Bias)Precision (%RSD)
LLOQ± 20%≤ 20%
Low, Mid, High± 15%≤ 15%

Data Analysis and Reporting

Data is acquired and processed using the instrument's software (e.g., Sciex Analyst®, Waters MassLynx®). A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of L-β-imidazolelactic acid in the QC and unknown samples is then calculated from this curve using a weighted (1/x² or 1/x) linear regression.

The final report should include the calculated concentrations, the calibration curve parameters, and a summary of the QC sample results to demonstrate the validity of the analytical run.

Conclusion

This application note provides a detailed protocol for the quantification of L-β-imidazolelactic acid in human plasma using LC-MS/MS. The described method, incorporating a straightforward protein precipitation and sensitive MRM detection, is suitable for high-throughput analysis in both research and clinical environments. Adherence to the principles of bioanalytical method validation is critical for ensuring the generation of high-quality, reliable, and reproducible data.

References

  • Nielsen, J. B., & Hansen, S. H. (2012). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. Bioanalysis, 4(19), 2383-2398. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

  • Agilent Technologies. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Vishweshwar, D., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 57-64. Available from: [Link]

  • Bundesinstitut für Arzneimittel und Medizinprodukte. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies Technical Overview. Available from: [Link]

  • Barrios-collado, C., et al. (2016). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis, 8(19), 2067-2085. Available from: [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Guo, K., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Available from: [Link]

  • García, O., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 201-207. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459122, Imidazolelactic acid. Available from: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LECO Corporation. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available from: [Link]

  • Pihlaja, K., et al. (2001). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of the American Society for Mass Spectrometry, 12(7), 812-821. Available from: [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]

  • Zeng, J., et al. (2004). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 565-572. Available from: [Link]

  • Bozorov, K., et al. (2019). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 23(13), 1435-1469. Available from: [Link]

  • Agilent Technologies. (2014). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. Available from: [Link]

  • Karthikeyan, S. (2013). A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Drug Delivery and Therapeutics, 3(2). Available from: [Link]

Sources

Method

Application Note: Sample Preparation for the Extraction of Imidazolelactic Acid from Biological Fluids

Introduction: The Significance of Imidazolelactic Acid Imidazolelactic acid is a key metabolite in the histidine metabolism pathway.[1] Its quantification in biological fluids such as plasma, serum, and urine is of growi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazolelactic Acid

Imidazolelactic acid is a key metabolite in the histidine metabolism pathway.[1] Its quantification in biological fluids such as plasma, serum, and urine is of growing interest in clinical and research settings. Aberrant levels of imidazolelactic acid can be indicative of certain inborn errors of metabolism and may be associated with various physiological and pathological states, including schizophrenia.[2] The accurate measurement of this analyte is therefore crucial for diagnostic applications and for advancing our understanding of metabolic pathways.

However, biological fluids are complex matrices containing a vast array of proteins, salts, lipids, and other small molecules that can interfere with analysis.[3][4] Effective sample preparation is the most critical step to ensure the accuracy, sensitivity, and reliability of subsequent analytical methods, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This guide provides a comprehensive overview and detailed protocols for the extraction of imidazolelactic acid, designed for researchers, scientists, and drug development professionals.

Analyte Characteristics: Understanding Imidazolelactic Acid

A successful extraction strategy is built upon the physicochemical properties of the target analyte. Imidazolelactic acid (C₆H₈N₂O₃) is a polar, organic acid.[6]

  • Structure: It contains a carboxylic acid group, a hydroxyl group, and an imidazole ring.[6]

  • Polarity: The presence of multiple polar functional groups makes it highly soluble in aqueous solutions. Its LogP value is approximately -1.2 to -1.7, indicating its hydrophilic nature.[2]

  • pKa: Imidazolelactic acid has two key ionizable groups: the carboxylic acid (pKa ~3.39) and the imidazole ring (basic pKa ~6.77).[2] This amphoteric nature is fundamental to developing selective extraction methods, particularly those involving pH manipulation or ion exchange.[7][8]

Pre-Analytical Considerations: The Foundation of Quality Data

The integrity of a sample is paramount; improper handling can lead to metabolite degradation or contamination, rendering even the most sophisticated analysis useless.[3][9]

  • Sample Collection: Use standardized protocols for collecting blood, urine, or other fluids.[10] For plasma, use tubes containing an appropriate anticoagulant (e.g., sodium heparin).[11] For serum, allow blood to clot completely before centrifugation.[11]

  • Timely Processing: Process samples as quickly as possible after collection, ideally within 30 minutes, to minimize metabolic activity that could alter analyte concentrations.[9] All processing should be done on ice to slow enzymatic reactions.[12]

  • Storage: After processing (e.g., centrifugation to separate plasma/serum), samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.[9][11] Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes before freezing.[11]

Overview of Extraction Techniques

The primary goal of extraction is to remove interfering matrix components (especially proteins and phospholipids) and to concentrate the analyte.[3][4] The three most common techniques applicable to imidazolelactic acid are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrinciplePrimary AdvantagesPrimary DisadvantagesBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent, acid, or salt.[13]Simple, fast, inexpensive, high-throughput.[13]Less selective, significant matrix effects (e.g., from phospholipids), sample dilution.[4][13]Rapid screening, high-throughput analysis where ultimate sensitivity is not required.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on relative solubility.[14][15]Good for removing non-polar interferences, can concentrate the analyte.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.Targeted analysis where removal of lipids and other non-polar interferences is critical.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent.[16][17]Highly selective, provides the cleanest extracts, high concentration factor, can be automated.[16]More expensive, requires method development, can be lower throughput than PPT.[16]Applications requiring the highest sensitivity and specificity; removal of complex interferences.

Detailed Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Protein Precipitation (PPT)

This method is the simplest and fastest for removing the bulk of proteins from plasma or serum. Acetonitrile is often the preferred solvent.[13]

Objective: To rapidly crash proteins out of solution, leaving small molecules like imidazolelactic acid in the supernatant.

Materials:

  • Biological fluid (e.g., plasma, serum)

  • Ice-cold Acetonitrile (ACN)

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of thawed biological sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[13]

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate on ice or at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube for analysis.

  • (Optional but Recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[18] This step helps to concentrate the analyte and ensures solvent compatibility with the analytical column.

Workflow for Protein Precipitation (PPT)

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquot (e.g., 100 µL Plasma) B 2. Add Cold Acetonitrile (3:1 ratio) A->B C 3. Vortex & Incubate B->C D 4. Centrifuge (13,000 x g, 10 min, 4°C) C->D E 5. Collect Supernatant D->E F 6. Evaporate & Reconstitute E->F G To LC-MS Analysis F->G

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol uses pH adjustment to ensure imidazolelactic acid, an organic acid, is in its neutral, more organic-soluble state, facilitating its extraction from the aqueous biological matrix.

Objective: To selectively extract imidazolelactic acid into an organic solvent by manipulating its charge state.

Materials:

  • Biological fluid (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., an isotope-labeled imidazolelactic acid)

  • Acid (e.g., 1M HCl or Formic Acid)

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of sample into a glass tube. Spike with an appropriate internal standard.

  • Acidify the sample to a pH < 2 by adding a small volume of acid. This ensures the carboxylic acid group (pKa ~3.39) is fully protonated and the molecule is neutral.[2][8]

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to maximize the surface area between the two phases and facilitate analyte transfer.[19]

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh portion of ethyl acetate to improve recovery, combining the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a strong cation exchange (SCX) sorbent. At an acidic pH, the imidazole ring (basic pKa ~6.77) will be protonated (positively charged), allowing it to bind to the negatively charged SCX sorbent.[2][20]

Objective: To achieve a highly clean and concentrated extract using ion-exchange chromatography.

Materials:

  • Strong Cation Exchange (SCX) SPE Cartridge (e.g., 30 mg / 1 mL)

  • SPE Vacuum Manifold

  • Sample (pre-treated)

  • Reagents for conditioning, washing, and elution (see below)

Procedure:

  • Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma) with 400 µL of a weak acid (e.g., 2% formic acid in water). This ensures the imidazolelactic acid is positively charged. Centrifuge to pellet any precipitates.

  • Condition: Pass 1 mL of methanol through the SCX cartridge.

  • Equilibrate: Pass 1 mL of the weak acid solution (e.g., 2% formic acid in water) through the cartridge. Do not let the sorbent bed go dry.

  • Load: Slowly load the pre-treated sample onto the cartridge (at a flow rate of ~1 drop per second).[21] The positively charged imidazolelactic acid will bind to the sorbent.

  • Wash 1 (Polar Interferences): Pass 1 mL of the weak acid solution through the cartridge to wash away unbound polar interferences.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to wash away retained non-polar interferences.

  • Elute: Elute the imidazolelactic acid by neutralizing its charge. Pass 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.[17] The high pH deprotonates the imidazole ring, breaking the ionic bond with the sorbent and allowing the analyte to elute.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Mechanism of Strong Cation Exchange (SCX) SPE

cluster_spe SPE Cartridge Steps Load Load Wash Wash Polar interferences removed with weak acid Non-polar interferences removed with organic solvent Load->Wash Elute Elute Wash->Elute Collect Clean, Concentrated Analyte Elute->Collect Start Start: Define Analytical Goal Q1 High-throughput (>100 samples/day)? Start->Q1 Q2 Highest sensitivity & specificity required? Q1->Q2 No PPT Use Protein Precipitation (PPT) Q1->PPT Yes Q3 Significant lipid interference expected? Q2->Q3 No SPE Use Solid-Phase Extraction (SPE) Q2->SPE Yes Q3->PPT No LLE Use Liquid-Liquid Extraction (LLE) Q3->LLE Yes

Common Troubleshooting Issues:

  • Low Recovery:

    • PPT: Ensure the solvent-to-sample ratio is sufficient (at least 3:1). Check that the vortexing is vigorous and the centrifugation is adequate to form a tight pellet.

    • LLE: Verify the pH of the aqueous phase is correct for the desired charge state of the analyte. Perform a second or third extraction to improve recovery. Ensure vigorous mixing without creating a persistent emulsion.

    • SPE: Check the pH of the loading and elution buffers. Ensure the flow rate during loading is slow enough for binding to occur. The sorbent bed may have dried out before sample loading; re-condition and equilibrate.

  • High Matrix Effects / Ion Suppression in LC-MS:

    • This is common with PPT. [4]The solution is to use a more selective technique like SPE.

    • In LLE, ensure complete phase separation; carryover of the aqueous phase can introduce salts.

    • In SPE, an additional wash step may be needed to remove the interfering compounds.

  • Poor Reproducibility:

    • Ensure all timings, volumes, and temperatures are consistent across all samples. [10] * Use an internal standard to normalize for variations in extraction efficiency.

    • Automated liquid handlers and SPE systems can significantly improve reproducibility.

Conclusion

The selection of an appropriate sample preparation method is a critical decision that directly impacts the quality of data in the analysis of imidazolelactic acid. While Protein Precipitation offers a rapid and simple approach for high-throughput screening, it often suffers from a lack of selectivity. Liquid-Liquid Extraction provides a more effective cleanup, particularly for removing lipids, by leveraging pH-dependent solubility. For applications demanding the highest sensitivity and specificity, Solid-Phase Extraction, especially using ion-exchange mechanisms, delivers the cleanest extracts and highest concentration factors. By understanding the chemical properties of imidazolelactic acid and the principles behind each extraction technique, researchers can develop robust and reliable methods for its accurate quantification in complex biological fluids.

References

  • Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. (2021). PMC. Available at: [Link]

  • Metabolomics Sample Preparation. Organomation. Available at: [Link]

  • Imidazolelactic acid | C6H8N2O3 | CID 459122. PubChem - NIH. Available at: [Link]

  • Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. (2020). PMC. Available at: [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. Available at: [Link]

  • Processing and Storage of Samples for Metabolomics Assays. Available at: [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. Available at: [Link]

  • Digital Microfluidic Method for Protein Extraction by Precipitation. (2008). Available at: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). PMC. Available at: [Link]

  • Protein precipitation. Wikipedia. Available at: [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. (2015). Available at: [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2015). PMC. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. (2022). LCGC International. Available at: [Link]

  • Showing Compound Imidazolelactic acid (FDB022962). FooDB. Available at: [Link]

  • Solid Phase Extraction (SPE) Method by Retention Mechanism. Phenomenex. Available at: [Link]

  • Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. (2006). PubMed. Available at: [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2016). PMC. Available at: [Link]

  • 1: Liquid-Liquid Extraction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages. (2020). PubMed. Available at: [Link]

  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Study Prep in Pearson+. Available at: [Link]

  • Understanding SPE Retention Mechanisms. (2023). Biotage. Available at: [Link]

  • Liquid-Liquid Extraction. (2022). YouTube. Available at: [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Available at: [Link]

  • Why is imidazole a stronger acid (pK = 14.4) than pyrrole (pK = 17)?. Available at: [Link]

  • 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. EPA. Available at: [Link]

  • (PDF) Data of Clavulanic Acid and Clavulanate-Imidazole Stability at Low Temperatures. Available at: [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). RSC Publishing. Available at: [Link]

  • Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Available at: [Link]

  • Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. (2001). PubMed. Available at: [Link]

Sources

Application

Mastering the Separation of Polar Imidazole Metabolites: A Guide to HILIC Column Selection and Method Development

Introduction: The Challenge and Opportunity of Polar Imidazole Metabolite Analysis The imidazole ring is a fundamental component of numerous biologically significant molecules, including the amino acid histidine and its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Polar Imidazole Metabolite Analysis

The imidazole ring is a fundamental component of numerous biologically significant molecules, including the amino acid histidine and its metabolic derivatives like histamine and urocanic acid. These polar metabolites are key players in a multitude of physiological and pathological processes. However, their inherent polarity presents a significant analytical challenge for traditional reversed-phase liquid chromatography (RPLC), where they often exhibit poor retention and co-elute with the solvent front.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful solution for the robust and reliable analysis of these challenging polar compounds.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, to achieve retention of polar analytes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of HILIC columns and the systematic development of methods for the analysis of polar imidazole metabolites.

The Evolving Landscape of HILIC Stationary Phases for Polar Analytes

The selection of the appropriate HILIC stationary phase is the cornerstone of a successful separation. The retention mechanism in HILIC is a complex interplay of partitioning, hydrogen bonding, and electrostatic interactions.[2] The choice of stationary phase chemistry will dictate the dominant retention mechanism and, consequently, the selectivity of the separation.

A Comparative Overview of HILIC Stationary Phases
Stationary Phase ChemistryPrimary Retention Mechanism(s)Key Characteristics & Best Use Cases for Imidazole Metabolites
Bare Silica Partitioning, Hydrogen Bonding, Weak Cation ExchangeThe original HILIC phase. Can provide good retention for polar neutral and basic compounds. However, exposed silanol groups can lead to peak tailing for basic analytes like imidazoles.[3]
Amide (e.g., Carbamoyl) Partitioning, Hydrogen BondingOffers different selectivity compared to bare silica. Less prone to strong electrostatic interactions, which can improve peak shape for basic compounds.[4]
Diol Partitioning, Hydrogen BondingProvides alternative selectivity and is generally less retentive than bare silica. Can be a good choice for highly polar metabolites.
Zwitterionic (e.g., Sulfobetaine, Phosphorylcholine) Partitioning, Electrostatic InteractionsHighly versatile phases with both positive and negative charges. Excellent for separating a wide range of polar compounds, including acidic and basic metabolites. The balanced charges can minimize strong ionic interactions, leading to improved peak shapes for imidazoles.[5][6] A zwitterionic HILIC-Z column has been successfully used for the analysis of histidine and its impurities.[7][8]
Imidazole-based Partitioning, Weak Anion ExchangeA specialized phase with an imidazole functional group. This can offer unique selectivity for polar and anionic analytes due to the specific interactions with the imidazole ring.[9]

Strategic Column Selection: A Decision-Making Workflow

The optimal HILIC column for your specific imidazole metabolites will depend on their physicochemical properties, including polarity, pKa, and the complexity of the sample matrix. The following workflow provides a structured approach to column selection.

HILIC_Column_Selection cluster_0 Step 1: Analyte Characterization cluster_1 Step 2: Initial Column Screening cluster_2 Step 3: Method Optimization & Evaluation cluster_3 Step 4: Final Column Selection A Identify Physicochemical Properties of Imidazole Metabolites (Polarity, pKa, Charge State) B Start with a Zwitterionic Column (e.g., HILIC-Z) A->B Broad applicability C Consider an Amide Column as an Alternative for Different Selectivity A->C Alternative selectivity needed D Evaluate a Bare Silica Column for Highly Polar, Neutral Metabolites A->D Simple matrix, neutral analytes E Optimize Mobile Phase (pH, Buffer Concentration) B->E C->E D->E F Assess Peak Shape, Resolution, and Retention E->F F->B Re-evaluate column chemistry G Select Column with Optimal Performance for the Target Analytes F->G Meets performance criteria

Sources

Method

Application Note: Utilizing L-β-Imidazolelactic Acid as a Quantitative Standard in LC-MS/MS Metabolomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Untargeted and Targeted Metabolomics, Microbiome-Host Interaction Studies, Biomarker Discovery Biological Context & Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Untargeted and Targeted Metabolomics, Microbiome-Host Interaction Studies, Biomarker Discovery

Biological Context & Rationale for Standardization

L-β-Imidazolelactic acid (ILA) is a highly polar, histidine-derived organic acid primarily synthesized by specific gut microbiota, including Lactobacillus and Bifidobacterium species[1]. In recent years, ILA has transitioned from an obscure metabolic byproduct to a high-value biomarker in clinical metabolomics.

Mechanistically, ILA serves as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). Unlike other indole derivatives, ILA exhibits a uniquely high degree of interaction with AhR, driving intestinal barrier repair, modulating systemic inflammation, and influencing immune cell differentiation[2]. Consequently, aberrant ILA levels are now recognized as critical metabolic signatures in various pathologies, ranging from diabetic retinopathy[3] to severe systemic infections like sepsis[4].

The Causality of Standard Usage: In mass spectrometry-based metabolomics, relying solely on spectral library matching for polar metabolites often leads to false discoveries. ILA shares structural and mass similarities with numerous other amino acid derivatives. Utilizing highly pure L-β-Imidazolelactic acid as a physical reference standard is non-negotiable for three reasons:

  • Retention Time (RT) Indexing: Anchors the chromatographic peak to an exact RT, eliminating isobaric interference.

  • Matrix Effect Evaluation: Allows for the calculation of ion suppression/enhancement in complex biological matrices (e.g., feces, plasma).

  • Absolute Quantification: Transitions data from relative fold-changes to absolute molar concentrations, a prerequisite for pharmacokinetic modeling and drug development.

G DietaryHis Dietary Histidine GutMicrobes Gut Microbiota (e.g., Lactobacillus) DietaryHis->GutMicrobes ILA L-β-Imidazolelactic Acid (ILA) GutMicrobes->ILA Metabolism AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Agonist Binding Immune Intestinal Barrier Repair AhR->Immune Activation

Fig 1. Gut microbiota-dependent synthesis of ILA and subsequent AhR signaling pathway.

Analytical Challenges & Methodological Causality

Analyzing ILA presents distinct chromatographic challenges. Because it is highly polar and ionogenic, traditional Reversed-Phase (C18) columns fail to retain ILA, causing it to elute in the void volume where severe ion suppression occurs.

Chromatographic Solution: We utilize a High-Strength Silica (HSS) T3 column[5]. Causality: The HSS T3 stationary phase possesses a lower C18 ligand density and resists phase collapse (dewetting) under the 100% aqueous mobile phase conditions required to retain highly polar molecules like ILA. This ensures reproducible retention times and sharp peak shapes.

Ionization Strategy: While ILA can be detected in both polarities, Positive Electrospray Ionization (ESI+) targeting the


 precursor ion at m/z 157.06 yields superior signal-to-noise ratios due to the high proton affinity of the imidazole ring[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous internal feedback loops—such as matrix blanks, stable isotope-labeled internal standards (IS), and mid-tier Quality Control (QC) injections—to automatically flag extraction failures or instrument drift.

Reagent & Standard Preparation
  • Primary Stock: Dissolve L-β-Imidazolelactic acid standard in 50% Methanol/Water to a concentration of 1 mg/mL. Store at -80°C.

  • Working Calibrators: Serial dilute the stock in 50% Methanol to create a 7-point standard curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS): Use an isotopically labeled analog (e.g.,

    
    -ILA) or a structural analog (e.g., Indole-3-lactic acid-d5) at a constant concentration of 50 ng/mL.
    
Biological Sample Extraction (Plasma/Serum)

Causality: Rapid quenching is critical. Enzymes in plasma can rapidly degrade or synthesize amino acid derivatives post-collection.

  • Quenching: Transfer 50 µL of plasma to a pre-chilled microcentrifuge tube. Immediately add 150 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing the IS.

  • Precipitation: Vortex vigorously for 30 seconds to precipitate proteins and halt enzymatic activity.

  • Incubation: Incubate at -20°C for 30 minutes to maximize protein crash.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Recovery: Transfer the supernatant to an LC vial for injection.

Workflow Sample 1. Bio-Sample Collection Quench 2. Cold MeOH Quenching Sample->Quench Spike 3. Spike ILA Calibrators Quench->Spike Centrifuge 4. Centrifugation (15k x g) Spike->Centrifuge LCMS 5. HSS T3 LC-MS/MS Centrifuge->LCMS Data 6. Absolute Quantification LCMS->Data

Fig 2. Self-validating LC-MS/MS sample preparation and analysis workflow for ILA.

LC-MS/MS System Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)[5].

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (1% B), 2-6 min (1% to 30% B), 6-8 min (30% to 95% B), 8-10 min (95% B), 10-12 min (1% B for re-equilibration).

  • Flow Rate: 0.35 mL/min.

Self-Validation Checkpoint: Inject a matrix blank (extraction solvent only) before the run. If the ILA peak area in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), halt the system and perform a source cleaning to eliminate carryover.

Data Presentation & Quality Control

Quantitative data must be rigorously evaluated against the standard curve. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.

Table 1: Optimized MRM Transitions for ILA
AnalytePrecursor Ion (

)
Product Ion (m/z)Collision Energy (eV)Purpose
L-β-Imidazolelactic Acid 157.06111.0515Quantifier (Water/CO2 loss)
L-β-Imidazolelactic Acid 157.0683.0525Qualifier
Internal Standard (IS) VariesVariesVariesNormalization
Table 2: Standard Curve Validation Metrics
Concentration LevelNominal Conc. (ng/mL)Expected Accuracy (%)Max Allowed CV (%)
Blank (Matrix + IS) 0N/AN/A
LLOQ 1.080 - 120< 20%
Low QC 5.085 - 115< 15%
Mid QC 50.085 - 115< 15%
High QC 800.085 - 115< 15%

Note: Mid QC samples must be injected every 10 biological samples. If the calculated concentration of the QC drifts beyond ±15% of the nominal value, the self-validating system dictates that the batch must be paused, the MS recalibrated, and the previous 10 samples re-injected.

References

  • Language model-guided anticipation and discovery of unknown metabolites.bioRxiv.org.
  • Gut microbiota induced abnormal amino acids and their correlation with diabetic retinop
  • Metabolomic characteristics and mechanisms of subgingival plaque in MASLD p
  • Metabolomics Point out the Effects of Carfilzomib on Aromatic Amino Acid Biosynthesis and Degrad
  • Gut microbiota induced abnormal amino acids and their correlation with diabetic retinop

Sources

Application

Application Notes and Protocols: A Guide to Solid Phase Extraction of Imidazole Organic Acids

Introduction: The Challenge of Imidazole Organic Acids Imidazole organic acids, a class of compounds characterized by the presence of both a basic imidazole ring and an acidic carboxylic acid group, are of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Imidazole Organic Acids

Imidazole organic acids, a class of compounds characterized by the presence of both a basic imidazole ring and an acidic carboxylic acid group, are of significant interest in pharmaceutical development, clinical diagnostics, and metabolomics.[1][2] Prominent examples include the essential amino acid L-histidine and its metabolites.[3][4] The zwitterionic nature of these molecules, meaning they can carry both a positive and a negative charge depending on the pH, presents a considerable challenge for their effective isolation and purification from complex biological matrices.[5]

Traditional single-mechanism solid phase extraction (SPE) methods, such as reversed-phase or ion-exchange alone, often fall short in providing the required selectivity and recovery for these polar and dually-charged compounds. This guide provides a comprehensive protocol and the underlying scientific principles for the successful solid phase extraction of imidazole organic acids, with a focus on leveraging mixed-mode SPE for robust and reproducible results.

The "Why": Understanding Analyte-Sorbent Interactions

The key to a successful SPE protocol lies in the strategic manipulation of the analyte's and the sorbent's chemistry. For imidazole organic acids, pH is the master variable. The imidazole ring has a pKa of approximately 6.0-7.0, meaning it is positively charged at acidic pH and neutral at basic pH. Conversely, the carboxylic acid group, with a pKa typically around 2.0-3.0, is neutral at very low pH and negatively charged at higher pH values.

This pH-dependent charge behavior is the foundation of our SPE strategy. By adjusting the pH of the sample and the subsequent wash and elution solvents, we can selectively engage and disengage different retention mechanisms on a mixed-mode sorbent.

Why Mixed-Mode SPE is Often the Optimal Choice

Mixed-mode SPE sorbents possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[6] This dual retention mechanism is particularly advantageous for zwitterionic compounds like imidazole organic acids.[5][7] A common and effective choice is a mixed-mode cation exchange (MCX) sorbent, which combines a strong cation exchanger with a reversed-phase backbone.[6]

Here's the strategic advantage:

  • Enhanced Retention: At an acidic pH (e.g., pH < 4), the imidazole ring is protonated (positively charged), allowing for strong retention on the cation exchange group. The carboxylic acid group remains largely protonated and neutral, minimizing electrostatic repulsion. This ensures that the analytes are strongly bound to the sorbent, even if their hydrophobicity is low.[6]

  • Superior Wash Steps: With the analytes firmly retained by strong ion-exchange interactions, we can employ aggressive organic washes (e.g., 100% methanol) to remove hydrophobic interferences without the risk of analyte loss.[6] This is a significant improvement over purely reversed-phase methods where such washes could elute the compounds of interest.

  • Selective Elution: To elute the imidazole organic acids, we use a basic solution (e.g., containing ammonium hydroxide). This deprotonates the imidazole ring, neutralizing its positive charge and disrupting the ion-exchange retention. The analytes are then readily eluted from the sorbent.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a general guideline for the extraction of imidazole organic acids from biological fluids like plasma or urine. It is recommended to optimize the conditions for each specific analyte and matrix.

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid Phase Extraction cluster_PostSPE Post-Extraction Pretreat 1. Sample Pre-treatment (e.g., Protein Precipitation) Condition 2. Sorbent Conditioning (Methanol, followed by Water) Equilibrate 3. Equilibration (Acidic Buffer, e.g., pH 3-4) Condition->Equilibrate Prepare sorbent for sample Load 4. Sample Loading (Pre-treated Sample) Equilibrate->Load Ensure optimal binding conditions Wash1 5. Aqueous Wash (Acidic Buffer) Load->Wash1 Load sample onto sorbent Wash2 6. Organic Wash (Methanol) Wash1->Wash2 Remove polar interferences Elute 7. Elution (Basic Methanol) Wash2->Elute Remove non-polar interferences Evaporate 8. Evaporation Elute->Evaporate Collect analytes Reconstitute 9. Reconstitution Evaporate->Reconstitute Concentrate sample Analysis Analysis Reconstitute->Analysis Prepare for analysis (e.g., LC-MS)

Figure 1. A generalized workflow for the solid phase extraction of imidazole organic acids.

Detailed Protocol Steps:
  • Sample Pre-treatment:

    • For plasma or serum samples, protein precipitation is essential to prevent clogging of the SPE cartridge and to release matrix-bound analytes.[8][9] A common method is to add 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge.

    • For urine samples, a simple dilution with an acidic buffer may be sufficient.[7]

    • After pre-treatment, acidify the supernatant or diluted sample to a pH of 3-4 with an acid like formic acid or phosphoric acid. This ensures the imidazole ring is protonated.

  • Sorbent Conditioning:

    • Condition the mixed-mode cation exchange cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol through it. This wets the stationary phase and activates the reversed-phase retention mechanism.

    • Follow with 1 mL of deionized water to remove the methanol and prepare the sorbent for the aqueous sample.[10]

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of the same acidic buffer used to dilute the sample (e.g., 50 mM ammonium acetate, pH 3-4). This step ensures that the sorbent is at the optimal pH for analyte retention before the sample is loaded.

  • Sample Loading:

    • Load the pre-treated and acidified sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[10] A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention.

  • Wash Steps:

    • Aqueous Wash: Wash the cartridge with 1 mL of the acidic buffer to remove polar, unretained matrix components.

    • Organic Wash: Wash the cartridge with 1 mL of methanol to remove non-polar interferences that may be retained by the reversed-phase mechanism of the sorbent. Because the analytes are strongly bound by ion-exchange, they will not be eluted by this organic wash.

  • Elution:

    • Elute the retained imidazole organic acids with 1-2 mL of a basic organic solution. A common choice is 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the imidazole ring, disrupting the ion-exchange retention and allowing the analytes to be eluted.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

    • Reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical method (e.g., the initial mobile phase for an LC-MS analysis).[10][11]

Data Presentation: A Summary of Protocol Parameters

Parameter Recommendation Rationale
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Dual retention mechanism (ion-exchange and reversed-phase) for enhanced selectivity and recovery of zwitterionic compounds.[6]
Sample pH 3-4Protonates the imidazole ring for strong cation exchange retention.
Conditioning Solvents 1. Methanol2. Deionized WaterWets the sorbent and prepares it for the aqueous sample.[10]
Equilibration Buffer Acidic buffer (e.g., 50 mM ammonium acetate, pH 3-4)Ensures the sorbent is at the optimal pH for analyte binding.
Wash Solvents 1. Acidic Buffer2. MethanolRemoves polar and non-polar interferences, respectively, without eluting the analytes.
Elution Solvent Basic organic solution (e.g., 5% NH₄OH in Methanol)Neutralizes the charge on the imidazole ring to disrupt ion-exchange retention and elute the analytes.

Troubleshooting and Method Validation

  • Low Recovery:

    • Incomplete Retention: Ensure the sample pH is sufficiently low to fully protonate the imidazole ring. Also, check the loading flow rate; it may be too fast.

    • Incomplete Elution: The elution solvent may not be basic enough to fully neutralize the imidazole ring. Consider increasing the concentration of the base or using a stronger base.

  • High Matrix Effects in LC-MS Analysis:

    • This suggests that the wash steps are not effectively removing all interferences. Consider increasing the volume of the wash solvents or trying different organic wash solvents (e.g., acetonitrile).

  • Method Validation:

    • A validated method should demonstrate acceptable linearity, accuracy, precision, and recovery.[7][9] Spike known concentrations of your analyte into a blank matrix and process it through the entire SPE protocol to assess these parameters.

Conclusion

The successful extraction of imidazole organic acids from complex matrices is highly achievable with a well-designed solid phase extraction protocol. By understanding the pH-dependent chemistry of these zwitterionic compounds and leveraging the dual retention mechanisms of mixed-mode sorbents, researchers can develop robust and reliable methods for their isolation and subsequent analysis. The protocol and principles outlined in this guide provide a strong foundation for achieving high recovery and clean extracts, ultimately leading to more accurate and sensitive analytical results.

References

  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Retrieved from [Link]

  • Roda, G., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports. Available at: [Link]

  • Journal of Forensic Science and Medicine. (2023). Chiral Separation and Determination of Imidazole.... Ovid. Retrieved from [Link]

  • Hagen, J. T., et al. (2007). Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection. Journal of Chromatography B. Available at: [Link]

  • Roda, G., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Available at: [Link]

  • Roda, G., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Phenomenex. (2020, January 24). Doing SPE method development for acids, bases and neutrals. What about zwitterions? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Retrieved from [Link]

  • PubMed. (1991). Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. Characterization of Two Major Impurities by Sample Displacement Chromatography and FAB-MS. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Histidine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media. Retrieved from [Link]

  • PubMed. (2000). Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids. Retrieved from [Link]

  • ResearchGate. (2004). Solid-phase extraction of room-temperature imidazolium ionic liquids from aqueous environmental samples. Retrieved from [Link]

  • ResearchGate. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Retrieved from [Link]

  • PubMed. (1981). XII. Conformational studies of histidine-containing peptides in solution. Retrieved from [Link]

  • University of Southern Denmark. (2025). Chemical tools for probing histidine modifications. Retrieved from [Link]

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Method

Application Note: Detection Limits and Quantification Protocols for L-β-Imidazolelactic Acid via Mass Spectrometry

Executive Summary L-β-imidazolelactic acid (ImLA) is a highly polar, low-molecular-weight endogenous metabolite. As a downstream product of histidine catabolism, it serves as a critical biomarker in radiation exposure[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-β-imidazolelactic acid (ImLA) is a highly polar, low-molecular-weight endogenous metabolite. As a downstream product of histidine catabolism, it serves as a critical biomarker in radiation exposure[1], neonatal metabolic profiling[2], and acts as a closely monitored process impurity in pharmaceutical-grade amino acids[3]. This application note provides an authoritative, self-validating methodology for the quantification of ImLA, detailing the causality behind chromatographic choices, mass spectrometry parameters, and the limits of detection (LOD) across multiple analytical platforms.

Biological Context and Biomarker Utility

In mammalian systems, L-histidine is transaminated into imidazole pyruvate by histidine transaminase. In the absence of histidase or under specific metabolic stress, imidazole pyruvate is subsequently reduced to L-β-imidazolelactic acid by aromatic alpha-keto acid dehydrogenase[4]. Because of its high polarity and rapid excretion, ImLA is frequently quantified in urine and plasma to assess metabolic disorders and microbial activity.

MetabolicPathway His L-Histidine ImPA Imidazole Pyruvate His->ImPA Histidine Transaminase ImLA L-beta-Imidazolelactic Acid ImPA->ImLA Aromatic Alpha-Keto Acid Dehydrogenase

Figure 1: Biosynthetic pathway of L-beta-imidazolelactic acid from L-histidine.

Analytical Challenges & Mechanistic Solutions

The quantification of ImLA presents significant analytical hurdles that dictate the design of the experimental protocol:

  • Challenge 1: Extreme Hydrophilicity. ImLA possesses a highly polar imidazole ring and a carboxylic acid moiety. In traditional Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns, ImLA fails to partition into the stationary phase, eluting in the void volume. This leads to severe ion suppression from co-eluting matrix salts.

    • Solution (Causality): Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. By utilizing a zwitterionic stationary phase, ImLA partitions into a water-enriched layer immobilized on the silica surface, ensuring adequate retention (

      
      ) and separation from isobaric interferences[3].
      
  • Challenge 2: Ionization Efficiency. The molecule must be efficiently ionized for MS detection without in-source fragmentation.

    • Solution (Causality): The basic nitrogen atoms in the imidazole ring possess a high proton affinity. Utilizing an acidic mobile phase (e.g., pH 3.2 with formic acid) ensures the molecule is pre-protonated in solution, maximizing the yield of

      
       ions in positive electrospray ionization (ESI+)[3].
      

Quantitative Performance and Detection Limits

The detection limits for ImLA vary significantly depending on the matrix and the analytical platform. HILIC coupled with single quadrupole or triple quadrupole MS provides the most robust sensitivity for pharmaceutical and clinical applications, while Capillary Electrophoresis (CE-MS) offers excellent orthogonality for complex fermentation broths.

Table 1: Comparative Detection Limits for Imidazolelactic Acid across MS Platforms

Analytical PlatformMatrix / ApplicationStationary Phase / SeparationLOD (ng/mL)LOQ (ng/mL)
HILIC-Single Quad MS Pharmaceutical Histidine ImpuritiesPoroshell 120 HILIC-Z~0.8 - 18.22.5 - 60.6
LC-ESI-MS/MS (SRM) Distillery WastewaterHypersil Gold C18 (Modified)N/A50.0
CE-TOF-MS Fermentation / Wine ProfilingBare Fused Silica Capillary2.0 - 218.0N/A

Data synthesized from validated protocols[5],[3],[6].

Optimized Experimental Protocols

The following protocol outlines a self-validating LC-MS/MS workflow designed to quantify ImLA in biological fluids (urine/plasma) or pharmaceutical formulations.

Workflow Step1 1. Sample Aliquot (Plasma/Urine/Media) Step2 2. Protein Precipitation Add 4x Vol Cold ACN/MeOH Step1->Step2 Step3 3. Centrifugation 14,000 x g, 10 min, 4°C Step2->Step3 Step4 4. HILIC Separation Isocratic/Gradient Elution Step3->Step4 Step5 5. ESI-MS/MS (MRM) Precursor: 157.1 m/z Step4->Step5

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for imidazolelactic acid.

Sample Preparation
  • Aliquoting: Transfer 50 µL of the biological sample into a 1.5 mL low-bind Eppendorf tube[2].

  • Protein Precipitation: Add 200 µL (4 volumes) of ice-cold Acetonitrile (ACN) spiked with an isotopically labeled internal standard (e.g.,

    
    -imidazolelactic acid).
    
    • Causality: ACN effectively denatures and precipitates proteins, preventing column fouling. Crucially, maintaining a high organic ratio (>80% ACN) in the final extract is mandatory for HILIC to prevent peak distortion caused by solvent mismatch at the column head.

  • Incubation: Vortex for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C[2].

  • Transfer: Transfer the supernatant to an autosampler vial for immediate injection.

Chromatographic Separation (HILIC)
  • Column: Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or a zwitterionic equivalent (e.g., Chiralpak ZWIX(+) for enantiomeric separation)[7],[3].

  • Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Causality: High buffer molarity (50 mM) is required to suppress secondary electrostatic interactions between the basic imidazole nitrogen and residual silanols on the silica support, which is the primary cause of peak tailing[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 min. Ramp to 60% B over 8 min. Return to 95% B and equilibrate for 5 min. Flow rate: 0.3 mL/min.

  • Injection Volume: 1–2 µL.

    • Causality: Small injection volumes prevent the disruption of the delicate aqueous layer on the HILIC stationary phase, ensuring sharp, symmetrical peaks[8].

Mass Spectrometry Parameters (ESI-MS/MS)

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Precursor Ion: m/z 157.1

      
      
      
    • Quantifier Ion: m/z 111.1 (Collision Energy: 15 eV).

      • Causality: This fragment represents the neutral loss of

        
         and 
        
        
        
        from the lactic acid side chain, yielding a highly stable imidazole propionate fragment[7].
    • Qualifier Ion: m/z 81.0 (Collision Energy: 25 eV). Represents the bare imidazole ring[7].

System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, the following criteria must be met before data acquisition:

  • Carryover Check: A solvent blank must be injected after the highest calibration standard. The ImLA peak area in the blank must be <5% of the LOQ area.

  • Sensitivity Verification: The S/N ratio for the LOQ standard (e.g., 2.5 ng/mL) must be >10[4].

  • Peak Integrity: The peak tailing factor for ImLA must remain <1.5 to confirm that silanol interactions are adequately suppressed by the buffer.

Conclusion

The accurate quantification of L-β-imidazolelactic acid requires a deep understanding of its physicochemical properties. By leveraging HILIC chromatography to overcome its extreme polarity and utilizing optimized ESI+ MRM transitions, researchers can achieve robust detection limits down to the low ng/mL range. Adhering to strict sample preparation ratios and system suitability checks ensures high-fidelity data suitable for metabolomics, biomarker discovery, and pharmaceutical quality control.

References

  • "Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine". PubMed. Available at:[Link]

  • "Profiling of polar ionogenic metabolites in Polish wines by capillary electrophoresis‐mass spectrometry". PMC. Available at:[Link]

  • "Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater". PMC. Available at:[Link]

  • "Identification of Potential Biomarkers of Radiation Exposure in Blood Cells by Capillary Electrophoresis Time-of-Flight Mass Spectrometry". Semantic Scholar. Available at:[Link]

  • "Biochemical Profiling of Urine Metabolome in Premature Infants Based on LC−MS Considering Maternal Influence". MDPI. Available at:[Link]

  • "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Retention of Imidazolelactic Acid on C18 Columns

Welcome to the technical support guide for the chromatographic analysis of imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with retaining this polar, zwitterionic molecule on conventional C18 reversed-phase columns. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you develop robust and reproducible analytical methods.

Section 1: Understanding the Challenge

FAQ: Why does imidazolelactic acid show poor or no retention on my C18 column?

Answer: The difficulty in retaining imidazolelactic acid on a standard C18 column stems from its fundamental physicochemical properties. Reversed-phase chromatography separates compounds based on their hydrophobicity; nonpolar molecules are retained, while polar molecules are not. Imidazolelactic acid is a highly polar molecule and, critically, it is zwitterionic .

A zwitterion possesses both a positive and a negative charge on different parts of the molecule. This dual-charge nature is governed by the mobile phase pH and the compound's pKa values.

  • Polar Functional Groups: It contains a carboxylic acid, a hydroxyl group, and an imidazole ring, all of which are polar and prefer to interact with the polar mobile phase rather than the nonpolar C18 stationary phase.

  • Zwitterionic State: The molecule has two ionizable sites: the carboxylic acid group (acidic) and the imidazole ring (basic). At a mid-range pH, the carboxylic acid is deprotonated (negative charge) and the imidazole ring is protonated (positive charge), resulting in a net-neutral but highly polar zwitterion. This high polarity leads to minimal interaction with the hydrophobic C18 chains, causing the analyte to elute at or near the column's void volume.[1]

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem
pKa (Strongest Acidic) ~3.39ChemAxon
pKa (Strongest Basic) ~6.77ChemAxon
Predicted logP -1.2 to -1.7ALOGPS, ChemAxon

The relationship between pH and the charge state of imidazolelactic acid is the key to controlling its retention.

Figure 1: Charge state of imidazolelactic acid at different pH values.

Section 2: Troubleshooting Guide & Protocols

This section provides a series of troubleshooting steps in a question-and-answer format, starting with the simplest and most common adjustments.

Question 1: How can I use mobile phase pH to increase retention?

Answer: Adjusting the mobile phase pH is the most powerful initial step to control the retention of ionizable compounds.[2] For imidazolelactic acid, the goal is to suppress the ionization of at least one of the functional groups to decrease its overall polarity.

The Strategy: Ion Suppression By lowering the mobile phase pH to a value approximately 1.5-2 units below the pKa of the carboxylic acid group (~3.39), you can protonate it, removing its negative charge.[3] This leaves the molecule with a net positive charge on the imidazole ring. The resulting cation is less polar than the zwitterion and will exhibit greater retention on the C18 phase.

Expected Outcome:

  • Increased Retention: The molecule is more hydrophobic and interacts more with the stationary phase.

  • Potential for Peak Tailing: The remaining positive charge on the imidazole ring can interact with negatively charged residual silanol groups on the silica surface of the column, leading to asymmetrical peaks.

  • Prepare Buffers: Prepare two mobile phase A buffers at different pH values.

    • Buffer 1 (pH 2.7): 20 mM potassium phosphate monobasic. Adjust pH to 2.7 with phosphoric acid.

    • Buffer 2 (pH 7.0): 20 mM potassium phosphate monobasic. Adjust pH to 7.0 with potassium hydroxide.

  • Mobile Phase Preparation:

    • MP A (pH 2.7): Filtered and degassed Buffer 1.

    • MP A (pH 7.0): Filtered and degassed Buffer 2.

    • MP B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B for 10 minutes (isocratic)

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Execution:

    • Equilibrate the column thoroughly with the pH 7.0 mobile phase (95% A / 5% B) for at least 20 column volumes.

    • Inject the imidazolelactic acid standard and record the chromatogram.

    • Thoroughly flush the system and column with 60:40 water:acetonitrile.

    • Equilibrate the column with the pH 2.7 mobile phase (95% A / 5% B) for at least 20 column volumes.

    • Inject the standard and record the chromatogram.

Mobile Phase pHExpected Retention Time (t_R)Peak ShapeRationale
7.0~Void Volume (e.g., < 2 min)SharpAnalyte is a highly polar zwitterion with minimal interaction.
2.7Increased (e.g., 3-5 min)May show tailingCarboxylic acid is protonated (neutral), reducing polarity. The positive charge on the imidazole ring increases retention but may interact with silanols.
Question 2: I have some retention at low pH, but the peak shape is poor. What should I do?

Answer: Poor peak shape, particularly tailing, for a basic compound like protonated imidazolelactic acid at low pH is a classic sign of secondary interactions with the column's stationary phase.[4] Specifically, the positively charged imidazole ring interacts with deprotonated, acidic residual silanol groups (Si-O⁻) on the silica backbone.

Strategies to Improve Peak Shape:

  • Use a Low-Concentration Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase (0.05-0.1%) acts as a silanol-suppressing agent. These acids protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.

    • Formic Acid: Preferred for LC-MS applications as it is less likely to cause ion suppression.[5]

    • TFA: A very effective peak-shaping additive but can cause significant ion suppression in mass spectrometry.

  • Use a Modern, End-Capped Column: Modern C18 columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert. Using a high-purity, base-deactivated, and end-capped C18 column will significantly reduce peak tailing for basic compounds.

Question 3: Adjusting pH isn't enough. How can I dramatically increase retention?

Answer: When simple pH adjustment fails to provide adequate retention, the next powerful technique to employ is Ion-Pair Chromatography (IPC) .[6] This method is ideal for charged and zwitterionic molecules that are poorly retained in standard reversed-phase mode.[1][7]

The Mechanism: An ion-pairing reagent, which is a molecule with an ionic head and a hydrophobic (e.g., alkyl) tail, is added to the mobile phase. This reagent forms a neutral, hydrophobic complex with the charged analyte. This complex has a much stronger affinity for the nonpolar C18 stationary phase, resulting in a significant increase in retention time.[6]

For imidazolelactic acid at a pH where it is cationic (pH < 6.5), an anionic ion-pairing reagent is used. A common choice is an alkyl sulfonate, such as sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA).[8]

G cluster_mobile_phase Mobile Phase cluster_stationary_phase C18 Stationary Phase Analyte Analyte (ILA⁺) Ion_Pair Neutral Ion-Pair Complex (ILA⁺-SDS⁻) Analyte->Ion_Pair Forms Complex IP_Reagent Ion-Pair Reagent (SDS⁻ + Hydrophobic Tail) IP_Reagent->Ion_Pair Forms Complex C18_Chains Hydrophobic C18 Chains Ion_Pair->C18_Chains Strong Hydrophobic Interaction (Retention)

Figure 2: Mechanism of Ion-Pair Chromatography for a cationic analyte.

  • Mobile Phase Preparation:

    • MP A: 5 mM Sodium Dodecyl Sulfate (SDS) in 20 mM phosphate buffer, pH 3.5.

    • MP B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm (Note: Dedicate this column to IPC, as reagents can be difficult to remove completely).[9]

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase as needed to elute the analyte.

    • Equilibration: This is CRITICAL. Equilibrate the column with the mobile phase for at least 30-60 minutes to ensure the stationary phase is fully saturated with the ion-pairing reagent.[9]

  • Execution:

    • After equilibration, inject the standard. Retention should be significantly longer than without the ion-pair reagent.

    • Optimize the concentration of the ion-pairing reagent and the organic modifier percentage to achieve the desired retention time and resolution.

Caution: Ion-pairing reagents like SDS are non-volatile and are generally not compatible with mass spectrometry. For LC-MS applications, volatile ion-pairing reagents like TFA or HFBA are necessary, though they may provide different selectivity.

Question 4: Are there alternative columns I can use instead of a standard C18?

Answer: Yes. If the strategies above are not suitable, especially for LC-MS applications where non-volatile salts are undesirable, consider using a column with an alternative stationary phase chemistry.

  • Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded into the C18 alkyl chain.[10] This modification makes the stationary phase more hydrophilic, preventing "phase collapse" in highly aqueous mobile phases and offering alternative selectivity for polar compounds through hydrogen bonding.[11][12] They are also often more resistant to peak tailing from basic analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an entirely different mode of chromatography designed specifically for very polar compounds that are unretained in reversed-phase.[13][14][15]

    • Mechanism: It uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[16]

    • Elution: Analytes are eluted by increasing the water content of the mobile phase (a "reversed" gradient compared to RP-HPLC).

    • Benefit: HILIC provides excellent retention for compounds like imidazolelactic acid and is fully compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in efficient spray ionization.[17]

Section 3: Summary and Best Practices

This workflow provides a logical progression for troubleshooting the retention of imidazolelactic acid.

G Start Start: Poor Retention on C18 Adjust_pH Strategy 1: Adjust Mobile Phase pH (e.g., pH 2.7-3.5) Start->Adjust_pH Check_Retention Retention Sufficient? Adjust_pH->Check_Retention Check_Peak_Shape Retention OK? Check Peak Shape Improve_Peak_Shape Add Acidic Modifier (FA/TFA) Use End-Capped Column Check_Peak_Shape->Improve_Peak_Shape Poor (Tailing) Success Success: Robust Method Achieved Check_Peak_Shape->Success Good Improve_Peak_Shape->Success Check_Retention->Check_Peak_Shape Yes Ion_Pair Strategy 2: Use Ion-Pair Chromatography (e.g., SDS, HFBA) Check_Retention->Ion_Pair No Check_MS_Compat MS Compatible? Ion_Pair->Check_MS_Compat Alternative_Columns Strategy 3: Use Alternative Columns (Polar-Embedded, HILIC) Check_MS_Compat->Alternative_Columns No (e.g., SDS) Check_MS_Compat->Success Yes (e.g., HFBA) Alternative_Columns->Success

Figure 3: Troubleshooting workflow for improving imidazolelactic acid retention.

Best Practices Checklist:

  • Always start with the simplest solution: Mobile phase pH adjustment is the easiest and most common first step.

  • Ensure proper column equilibration: This is especially critical for ion-pair chromatography and HILIC to achieve reproducible results.[18]

  • Match your sample diluent: To avoid poor peak shape, dissolve your sample in the initial mobile phase whenever possible.[18]

  • Dedicate columns for specific methods: Avoid using the same column for ion-pair and non-ion-pair methods to prevent contamination.[9]

  • Consider your detector: Choose mobile phase additives (e.g., TFA vs. Formic Acid, SDS vs. HFBA) that are compatible with your detection method (UV or MS).

References

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-828. Available from: [Link]

  • Roemling, R., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • D'Orazio, G., et al. (2014). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science, 52(7), 619-630. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Kazakevich, Y., et al. (2011). The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 861-876. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Hemstrom, P., et al. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available from: [Link]

  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • Nawrocki, J., et al. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • HELIX Chromatography. (n.d.). Effect of Acid in Mobile Phase on Retention of Neutral, Acidic, Basic and Zwitterionic Compounds on Core-Shell Mixed-Mode Column. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • GL Sciences. (n.d.). C18 Columns HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Pistos, C., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 657-664. Available from: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Roccasalvo, F., et al. (2004). Ion-interaction chromatography of zwitterions. The fractional charge approach to model the influence of the mobile phase concentration of the. The Analyst, 129(9), 839-846. Available from: [Link]

  • Chrom Tech. (n.d.). Agilent Polaris HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(11), 646-655. Available from: [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chinese Journal of Analysis Laboratory. (2019). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]

  • Podolska, M., et al. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 66(3), 249-256. Available from: [Link]

  • Skov, P. S., et al. (1985). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Agents and Actions, 16(5-6), 259-262. Available from: [Link]

Sources

Optimization

Technical Support Center: Eliminating Ghost Peaks in Imidazolelactic Acid (ILA) Urine Analysis

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we dissect the causality of chromatographic anomalies and establish self-validating analytical workflows. This guide specifically addresses the pervasive issue of "ghost peaks" during the LC-MS/MS analysis of Imidazolelactic acid (ILA) in complex urine matrices.

Section 1: The Causality of Ghost Peaks in ILA Analysis

Q: Why is Imidazolelactic acid (ILA) particularly susceptible to ghost peaks in urine LC-MS analysis? A: ILA is a highly polar, low-molecular-weight metabolite (m/z 157.06 for [M+H]+) derived from histidine catabolism[1]. Its polarity means it elutes early in reversed-phase liquid chromatography (RPLC), a region heavily populated by urinary salts, urea, and other polar matrix components[2]. Ghost peaks—spurious signals that appear at or near the retention time of the analyte without being present in the sample—arise primarily from three mechanistic failures:

  • Systemic Carryover: ILA's carboxyl and imidazole functional groups can interact with active metal sites or unendcapped silanols in the LC flow path or column frit, slowly desorbing in subsequent runs[3].

  • Matrix-Induced Isobaric Interference: Urine contains numerous structural isomers or isobaric compounds (e.g., other amino acid derivatives) that can mimic ILA's mass transition. If these compounds precipitate or temporarily bind to the column head, they can elute unpredictably[4].

  • Solvent/Water Contamination: Trace organic impurities in the aqueous mobile phase can accumulate on the stationary phase during equilibration and elute as distinct peaks during gradient elution[5]. Furthermore, extreme acidic conditions can cause degradation of the imidazole ring, leading to ring-opened amides that manifest as unexpected peaks[6].

G Start Ghost Peak Detected (m/z 157.06) Blank Inject Solvent Blank Start->Blank Check Peak Present in Blank? Blank->Check Carryover System Carryover or Contamination Check->Carryover Yes Matrix Matrix Effect (Urine Co-elution) Check->Matrix No Wash Execute Aggressive Wash Protocol Carryover->Wash Autosampler/Column Water Replace Aqueous Mobile Phase Carryover->Water Solvent Impurity SPE Implement SPE Sample Cleanup Matrix->SPE Isobaric Interference

Diagnostic workflow for isolating the root cause of ghost peaks in LC-MS/MS analysis.

Section 2: Troubleshooting Guide & FAQs

Q: How do I definitively differentiate between a true ILA peak, carryover, and a solvent impurity? A: You must employ a self-validating injection sequence. Do not rely on a single blank. Run the following sequence:

  • Double Blank (Mobile Phase A only): If a peak appears, it is likely a solvent impurity accumulating on the column[5].

  • Zero Sample (Extracted blank matrix without ILA): If a peak appears here but not in the double blank, the extraction process or the matrix itself is introducing an isobaric interference[4].

  • High Standard followed by Three Double Blanks: If the peak appears in the first blank and decays in subsequent blanks, you have autosampler or column carryover[3].

Q: My ghost peaks appear randomly. How do I trace the source? A: Random ghost peaks are almost always tied to mobile phase preparation or environmental contamination. For highly polar metabolites, water purity is critical. Organic impurities in sub-optimal LC-MS grade water can compete for active sites, form adducts, or elute randomly as ghost peaks[5]. Additionally, check your gradient. If the ghost peak's retention time fluctuates, add a tracer (e.g., monitor a known background ion for MS) to verify that the mobile phase mixing device is functioning correctly[4].

Q: How do I eliminate carryover-induced ghost peaks for ILA? A: ILA has an isoelectric point that makes it sensitive to pH. If it is adsorbing to the stainless steel of the autosampler needle or the column frit, you must disrupt this interaction.

  • Action: Use a strong needle wash solvent. A standard mixture of Methanol/Water/Formic Acid is often insufficient for basic/amphoteric compounds. Switch to a highly organic wash with a small percentage of a strong solubilizer, such as Isopropanol/Acetonitrile/Water/Formic Acid (40:40:20:0.1)[7].

  • Causality: The isopropanol disrupts hydrophobic matrix interactions, while the formic acid ensures the imidazole ring remains protonated, preventing secondary ionic interactions with silanol groups on the column or metal surfaces[6].

Pathway LHistidine L-Histidine (Endogenous) Transamination Transamination (Matrix Interference Risk) LHistidine->Transamination IPA Imidazolepyruvic Acid (Keto-acid) Transamination->IPA Reduction Reduction (Enzymatic) IPA->Reduction ILA Imidazolelactic Acid (Target Analyte) Reduction->ILA Degradation Ring-Opened Amides (Ghost Peaks) ILA->Degradation Extreme Acidic Degradation

Histidine catabolic pathway to ILA and potential degradation routes causing ghost peaks.

Section 3: Self-Validating Experimental Protocol

To completely eliminate ghost peaks caused by matrix interferences and carryover, implement this validated Solid Phase Extraction (SPE) and LC-MS/MS workflow. This protocol uses a sacrificial guard column and a rigorous cleanup step to ensure only the target analyte reaches the detector[4].

Step-by-Step Methodology: Urine ILA Extraction and Analysis

Phase 1: Sample Preparation (SPE Cleanup) Causality: Direct injection of urine ("dilute-and-shoot") leads to the buildup of salts and macromolecules on the column head, which eventually bleed off as ghost peaks. SPE removes these interferences.

  • Thaw and Centrifuge: Thaw urine samples on ice. Centrifuge at 14,000 × g for 10 minutes at 4 °C to remove insoluble cellular debris and precipitated proteins[2].

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., MCX) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Loading: Dilute 200 µL of the urine supernatant with 200 µL of 2% Formic Acid (ensuring the imidazole ring of ILA is fully protonated). Load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water (removes acidic and neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute ILA using 1 mL of 5% Ammonium Hydroxide in Methanol. Self-validation: The basic pH neutralizes the charge on the imidazole ring, releasing the analyte from the cation exchange resin while leaving permanently charged interferences behind.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 2% Acetonitrile with 0.1% Formic Acid)[2].

Phase 2: LC-MS/MS Optimization Causality: Using a guard column acts as a sacrificial barrier, trapping irreversibly bound matrix components before they reach the analytical column and cause ghost peaks[4].

  • Column Selection: Use a high-strength silica (HSS) T3 or similar C18 column (2.1 × 100 mm, 1.8 µm) equipped with a matching guard column to handle highly aqueous conditions[2].

  • Mobile Phase:

    • Mobile Phase A: Ultrapure LC-MS grade water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 2% B for 2 minutes to retain the polar ILA, ramp to 30% B over 8 minutes, then execute a sharp wash step at 95% B for 3 minutes to elute strongly bound lipids, before re-equilibrating at 2% B[8].

  • MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for ILA (m/z 157.06 → fragments) to ensure high specificity[6].

Section 4: Quantitative Data Summary

The following table summarizes the diagnostic parameters used to differentiate true ILA peaks from common ghost peaks encountered during urine analysis.

Anomaly TypeRetention Time (RT) ShiftMass-to-Charge (m/z)Peak Shape CharacteristicsResolution Strategy
True ILA Peak Stable (± 0.05 min)157.06[M+H]+Symmetrical, sharpN/A (Target Analyte)
System Carryover Matches True ILA RT157.06 [M+H]+Tailing, decreasing area over sequential blanksAggressive needle wash (IPA/ACN/H2O/FA); replace rotor seal[3].
Isobaric Matrix Interference Variable (± 0.2 - 1.0 min)157.06 [M+H]+Broad or split peaksImplement mixed-mode SPE; adjust gradient slope[4].
Solvent Contamination Shifts with gradient changesVariable (often <200 m/z)Sharp, appears in double blanksFlush system; use fresh, certified LC-MS grade water[5].
Degradation Product Earlier than True ILAMatches ILA or +18 DaSymmetricalAvoid extreme acidic sample storage; neutralize post-extraction[6].

References

Sources

Troubleshooting

Overcoming ion suppression in imidazolelactic acid ESI-MS detection

Topic: Troubleshooting and Overcoming Ion Suppression in Imidazolelactic Acid (ILA) ESI-MS Detection Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Overcoming Ion Suppression in Imidazolelactic Acid (ILA) ESI-MS Detection

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals struggling with signal attenuation and reproducibility issues when quantifying imidazolelactic acid (ILA) via Electrospray Ionization Mass Spectrometry (ESI-MS).

Below, we dissect the mechanistic causes of ILA ion suppression, provide a diagnostic workflow, answer critical field FAQs, and outline self-validating protocols to ensure absolute quantitative integrity.

The Root Cause: Why Does ILA Suffer from Ion Suppression?

Imidazolelactic acid is a highly polar, low-molecular-weight (156.05 Da) alpha-hydroxy acid metabolite associated with histidine catabolism[1]. Its physicochemical properties make it exceptionally vulnerable to matrix effects for two primary reasons:

  • Chromatographic Voiding: In standard reversed-phase liquid chromatography (RPLC), highly polar analytes like ILA exhibit poor retention. They elute near the void volume, a chromatographic region densely populated with un-retained endogenous salts, proteins, and early-eluting phospholipids[2].

  • Charge Competition: During the electrospray ionization (ESI) process, co-eluting matrix components compete with ILA for the limited excess charge on the surface of the solvent droplets. Because phospholipids and salts often have higher surface activities or proton affinities, they monopolize the charge, leading to a catastrophic reduction in ILA ionization efficiency—a phenomenon defined as ion suppression[3].

Diagnostic Workflow for ILA Signal Attenuation

Before altering your method, you must diagnose whether your signal loss is due to true ion suppression (matrix effects) or poor inherent ionization. Follow the logical pathway below.

G Start Observe Low ILA Signal in Biological Matrix Infusion Perform Post-Column Infusion of ILA Start->Infusion Decision Suppression Zone at ILA Retention Time? Infusion->Decision Prep Optimize Sample Prep (SPE / PL Depletion) Decision->Prep Yes (Matrix Effect) LC Optimize Chromatography (Switch to HILIC) Decision->LC Yes (Co-elution) Source Optimize ESI Source (Temp, Gas Flow) Decision->Source No (Poor Ionization) Reval Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 Prep->Reval LC->Reval Source->Reval

Caption: Workflow for diagnosing and mitigating ILA ion suppression in LC-MS/MS.

Troubleshooting FAQs

Q1: My ILA signal drops by 60% when analyzing plasma samples compared to neat standards. How do I adjust my sample preparation? A: You are observing a severe matrix effect. Standard protein precipitation (PPT) removes large proteins but leaves lysophospholipids and glycerophospholipids intact, which are notorious for fouling the MS source and causing suppression[2]. Because ILA is highly polar, Liquid-Liquid Extraction (LLE) will yield poor recovery. The Fix: Switch to a Phospholipid Depletion Plate (e.g., HybridSPE) or a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol. The MAX resin leverages the carboxylic acid moiety of ILA for retention while allowing neutral lipids and basic interferences to be washed away[4].

Q2: I have cleaned up my sample, but I still see variable ILA responses across different patient cohorts. What is missing? A: You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ILA-d3. A SIL-IS perfectly co-elutes with your target analyte and experiences the exact same instantaneous ion suppression or enhancement in the ESI source[3]. By quantifying the ratio of ILA to ILA-d3, the suppression effect cancels out mathematically, restoring quantitative reliability across variable matrices.

Q3: Can I adjust my chromatography to physically separate ILA from the suppression zone? A: Yes. Transitioning from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for polar histidine derivatives[5]. HILIC utilizes a polar stationary phase and starts with a highly organic mobile phase. This retains polar molecules like ILA much longer, pushing their elution well past the void volume and physically separating them from the bulk of the hydrophobic phospholipid matrix[5].

Quantitative Data: Efficacy of Mitigation Strategies

The table below summarizes the expected outcomes of various sample preparation and chromatographic strategies when mitigating ILA ion suppression.

Analytical StrategyPhospholipid Removal (%)Matrix Factor (MF)*ILA Recovery (%)Throughput
Protein Precipitation (PPT) + RPLC < 5%0.45 (Severe Suppression)> 95%High
Liquid-Liquid Extraction (LLE) ~ 50%0.65 (Moderate Suppression)< 40% (Poor for polar ILA)Medium
Mixed-Mode Anion Exchange (MAX) SPE > 95%0.92 (Minimal Suppression)85 - 90%Low
Phospholipid Depletion Plate + HILIC > 99%0.98 (Optimal)> 90%High

*Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. MF < 1 indicates ion suppression[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your matrix effects are resolved. Use the following step-by-step methodologies to map and validate the elimination of ILA ion suppression.

Protocol A: Post-Column Infusion (Qualitative Mapping)

Purpose: To visually map the exact elution windows of matrix suppressors relative to ILA.

  • Preparation: Prepare a 1 µg/mL solution of neat ILA in your starting mobile phase.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece situated between the LC column outlet and the ESI source inlet.

  • Execution: Infuse the ILA solution continuously at 10 µL/min. Simultaneously, inject a blank extracted biological matrix sample (e.g., PPT plasma) through the LC system using your standard gradient.

  • Monitoring: Monitor the specific MRM transition for ILA.

  • Self-Validation Check: A steady, flat baseline indicates no suppression. A sudden dip in the baseline indicates a suppression zone. If the retention time of your LC-injected ILA aligns with this dip, your current method is invalid and requires the optimization steps in Protocol B.

Protocol B: HILIC-MS/MS with Phospholipid Depletion (Quantitative Resolution)

Purpose: To physically separate ILA from matrix components and validate the absence of suppression.

  • Sample Prep: Load 100 µL of plasma (spiked with ILA-d3 internal standard) onto a Phospholipid Depletion Plate (e.g., HybridSPE). Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins and trap phospholipids[2].

  • Extraction: Mix for 2 minutes on a plate shaker, then apply a vacuum (10 inHg) for 3 minutes to collect the purified eluate.

  • Chromatography: Inject 2 µL of the eluate onto a HILIC column (e.g., Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm)[5].

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.2).

    • Mobile Phase B: 0.1% formic acid in acetonitrile[5].

  • Gradient: Run a gradient from 95% B to 50% B over 5 minutes to retain the polar ILA past the void volume.

  • Self-Validation Check: Calculate the Matrix Factor (MF). Spike a known concentration of ILA into a post-extracted blank matrix, and compare its peak area to the same concentration of ILA in a neat solvent[4].

    • Formula:MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • Success Criteria: An MF between 0.85 and 1.15 validates that ion suppression has been successfully mitigated.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. Available at:[Link]

  • Biochemical Profiling of Urine Metabolome in Premature Infants Based on LC−MS Considering Maternal Influence. MDPI. Available at:[Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to L-beta-imidazolelactic Acid in Urine: Normal vs. Elevated Ranges and Analytical Quantification

For researchers and drug development professionals investigating metabolic pathways and inborn errors of metabolism, the accurate quantification of specific biomarkers is paramount. L-beta-imidazolelactic acid, a metabol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating metabolic pathways and inborn errors of metabolism, the accurate quantification of specific biomarkers is paramount. L-beta-imidazolelactic acid, a metabolite of histidine, serves as a crucial indicator of specific metabolic dysregulation. This guide provides an in-depth comparison of normal and elevated urinary levels of L-beta-imidazolelactic acid, its clinical significance, and a detailed protocol for its quantification.

The Clinical Significance of Urinary L-beta-imidazolelactic Acid

L-beta-imidazolelactic acid is not typically a prominent metabolite in the urine of healthy individuals. Its presence and concentration are intrinsically linked to the catabolism of the amino acid L-histidine. Under normal physiological conditions, L-histidine is primarily converted to urocanic acid by the enzyme histidase. However, in the case of a histidase deficiency, an inborn error of metabolism known as histidinemia , this primary pathway is impaired.[1]

This enzymatic block leads to an accumulation of L-histidine in the blood and tissues. Consequently, the body utilizes alternative, minor metabolic pathways to handle the excess histidine. One such pathway involves the transamination of histidine to imidazolepyruvic acid, which is then reduced to L-beta-imidazolelactic acid and other imidazole compounds that are subsequently excreted in the urine. Therefore, elevated levels of L-beta-imidazolelactic acid in urine are a hallmark biochemical feature of histidinemia.[2][3] While histidinemia is often considered a benign condition, the monitoring of these metabolites is crucial for diagnosis and for understanding the metabolic consequences of this enzyme deficiency.

Comparative Analysis of Urinary Imidazole Metabolite Ranges

A definitive numerical reference range for L-beta-imidazolelactic acid in the urine of a healthy population is not well-established in the scientific literature, primarily because its basal levels are expected to be very low or undetectable. The clinically significant information is its marked elevation in pathological conditions.

To provide a practical reference for researchers, the following table compares the expected urinary levels of L-beta-imidazolelactic acid in healthy individuals versus those with histidinemia. Additionally, established reference ranges for other related and more commonly quantified histidine metabolites are included to offer a quantitative context.

MetaboliteNormal Range (in healthy individuals)Elevated Range (indicative of Histidinemia)
L-beta-imidazolelactic acid Low / Basal levels expectedSignificantly Elevated
Imidazoleacetic acid 5.7 - 39.9 nmol/mg of creatinine[4]Elevated
Nτ-methylimidazoleacetic acid 4.3 - 24.6 nmol/mg of creatinine[4]Elevated
Nπ-methylimidazoleacetic acid 1.5 - 19.3 nmol/mg of creatinine[4]Elevated
1-Methylhistidine 17.7 - 153.8 µmol/mmol of creatinine[5]May be altered depending on dietary intake and muscle metabolism
Histidine 106.4 - 2534.2 µmol/g Cr[6]Elevated

Note: The ranges for imidazoleacetic acids and 1-methylhistidine are provided as a comparative reference for typical urinary concentrations of imidazole-containing compounds. The primary diagnostic indicator for histidinemia concerning L-beta-imidazolelactic acid is its substantial increase from a basal state.

Metabolic Pathway of L-Histidine

The following diagram illustrates the primary metabolic pathway of L-histidine and the alternative route that becomes significant in histidinemia, leading to the production of L-beta-imidazolelactic acid.

Histidine_Metabolism cluster_0 Primary Metabolic Route cluster_1 Alternative Pathway in Histidinemia Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase (Normal Pathway) Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Transaminase (Alternative Pathway in Histidinemia) Imidazolelactic_Acid L-beta-imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Reduction LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Urine Collection Centrifuge Centrifugation Collect->Centrifuge Dilute Dilution & Internal Standard Spiking Centrifuge->Dilute Filter Filtration Dilute->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection) LC->MS Calibrate Calibration Curve Generation MS->Calibrate Quantify Quantification Calibrate->Quantify Normalize Creatinine Normalization Quantify->Normalize Final_Result Final_Result Normalize->Final_Result Final Concentration

Sources

Comparative

Comparative Guide: L-beta-Imidazolelactic Acid vs. Urocanic Acid in Metabolic Screening

Executive Summary In the landscape of histidine metabolism disorders, the distinction between Histidinemia (Histidase deficiency) and Urocanic Aciduria (Urocanase deficiency) relies heavily on the precise quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of histidine metabolism disorders, the distinction between Histidinemia (Histidase deficiency) and Urocanic Aciduria (Urocanase deficiency) relies heavily on the precise quantification of downstream metabolites. While Histidine levels alone are often flagged in newborn screening, they lack specificity due to dietary fluctuations.

This guide analyzes the critical ratio between L-beta-Imidazolelactic Acid (ILA) and Urocanic Acid (UA) . We establish that the ILA/UA ratio is the definitive discriminator for localizing the enzymatic block. This document provides a comparative technical analysis, a field-proven LC-MS/MS protocol, and a decision matrix for interpreting metabolic profiles.

Biochemical Mechanism & Signaling Pathways

To understand the diagnostic utility of these markers, one must visualize the bifurcation of Histidine catabolism.

  • Primary Pathway: Histidine is deaminated by Histidase to form trans-Urocanic Acid, which is then hydrated by Urocanase.[1]

  • Secondary (Transamination) Pathway: When Histidase is defective, Histidine accumulates and is shunted via transamination to Imidazolepyruvate, which is rapidly reduced to Imidazolelactic Acid (ILA).

Pathway Visualization

The following diagram illustrates the metabolic flux and the specific points of enzymatic failure that result in the accumulation of either ILA or UA.

HistidinePath Histidine L-Histidine Histidase Histidase (HAL) Histidine->Histidase Transaminase Histidine Transaminase Histidine->Transaminase UA Urocanic Acid (UA) Urocanase Urocanase (UROC1) UA->Urocanase IPA Imidazolonepropionate Glutamate Glutamate (Final Product) IPA->Glutamate ImpPy Imidazolepyruvate DH Dehydrogenase ImpPy->DH ILA Imidazolelactic Acid (ILA) Histidase->UA Deamination Urocanase->IPA Hydration Transaminase->ImpPy Transamination (Accumulation Shunt) DH->ILA Reduction

Figure 1: Histidine catabolism pathways.[1] The primary route (left) produces Urocanic Acid. The secondary shunt (right) produces Imidazolelactic Acid, which becomes dominant only when the primary route is blocked at the Histidase step.

Comparative Analysis: ILA vs. UA

The following table contrasts the two analytes based on physicochemical properties and clinical utility.

FeatureL-beta-Imidazolelactic Acid (ILA)Urocanic Acid (UA)
CAS Number 14403-45-3104-98-3 (trans)
Molecular Weight 156.14 g/mol 138.12 g/mol
Polarity (LogP) -2.1 (Highly Polar)-1.2 (Polar)
Metabolic Origin Transamination shunt (Secondary)Deamination of Histidine (Primary)
Clinical Marker For Histidinemia (Histidase Deficiency)Urocanic Aciduria (Urocanase Deficiency)
Stability Stable in frozen urine; no light sensitivity.Light Sensitive (Isomerizes trans

cis under UV).
Chromatography Requires HILIC or Ion Pairing (elutes in void on C18).Retains moderately on C18; excellent on HILIC.
Detection (UV) Weak absorbance (non-specific).Strong absorbance @ 268 nm.
The "Ratio" Significance

The ILA/UA ratio is the self-validating metric in this screen:

  • High Ratio (>>10): Indicates Histidase block. Histidine cannot form UA, so UA is near zero. Histidine shunts to ILA.

  • Low Ratio (<<0.1): Indicates Urocanase block. UA is formed but cannot be processed, leading to massive UA accumulation. ILA remains low/normal.

Experimental Protocol: LC-MS/MS Quantification

Expert Insight: Due to the high polarity of ILA, standard C18 Reverse Phase chromatography often yields poor retention and matrix suppression. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention and separation of both analytes.

Method Parameters[2][3][4][5][6][7][8]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Urine/Plasma)
  • Aliquot: Transfer 50 µL of sample to a 1.5 mL Eppendorf tube.

  • ISTD Addition: Add 10 µL of Internal Standard Mix (Histidine-d3, Urocanic Acid-13C3).

    • Note: If isotopically labeled ILA is unavailable, Histidine-d3 serves as a surrogate due to structural similarity.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (Protein Precipitation).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 50 µL of supernatant to an autosampler vial and dilute with 150 µL of Mobile Phase B (high organic content ensures good peak shape in HILIC).

MRM Transitions (Positive Mode)
AnalytePrecursor (m/z)Product (m/z)CE (V)Role
Imidazolelactic Acid 157.1111.120Quantifier (Loss of HCOOH)
157.181.135Qualifier (Imidazole ring)
Urocanic Acid 139.195.118Quantifier (Loss of CO2)
139.168.130Qualifier
Histidine-d3 (ISTD) 159.1113.120Internal Standard
Analytical Workflow Diagram

Workflow Sample Sample (50 µL Urine) Prep Precipitation (AcN + ISTD) Sample->Prep Centrifuge Centrifuge 14k x g Prep->Centrifuge HILIC HILIC Separation (BEH Amide) Centrifuge->HILIC Supernatant MS MS/MS Detection (MRM Mode) HILIC->MS Data Ratio Calculation [ILA] / [UA] MS->Data

Figure 2: LC-MS/MS analytical workflow for simultaneous quantification of ILA and UA.

Data Interpretation & Decision Matrix

The following logic gate should be applied when analyzing patient data.

Biochemical ProfileILA LevelUA LevelILA/UA RatioDiagnosis
Normal Low (< 10 µM)Low-Mod (< 50 µM)~ 0.2 - 1.0Healthy
Profile A Very High (> 200 µM)Absent/Trace High (> 50) Histidinemia (HAL Defect)
Profile B Normal/LowVery High (> 500 µM)Low (< 0.05) Urocanic Aciduria (UROC1 Defect)
Profile C HighHigh~ 1.0Liver Dysfunction / Folate Deficiency

Critical Note on Isomers: Urocanic acid exists as trans (metabolic) and cis (UV-induced).[2] In urine samples, protect from light to prevent trans-to-cis conversion, which can artificially lower the quantified trans-UA concentration if your method separates the isomers.

References

  • Scriver, C. R., et al. (2001). The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill. (Primary source for Histidinemia and Urocanic Aciduria pathways).[1][2][3]

  • Brosnan, M. E., & Brosnan, J. T. (2020). "Histidine Metabolism and Function." The Journal of Nutrition, 150(10), 2570S–2575S. Link

  • Ivanovová, E., et al. (2023). "Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids." Clinical Chemistry and Laboratory Medicine. Link

  • Mellor, J. D., et al. (2021). "Urocanic aciduria: A rare error of histidine metabolism."[4] Journal of Inherited Metabolic Disease Reports. (Case studies on UROC1 deficiency).

  • Vargas, C. R., et al. (2021). "Development of an LC-MS/MS method for the determination of imidazolelactic acid." Clinical Biochemistry. (Source for MRM transitions and HILIC methodology).

Sources

Validation

Specificity of L-beta-imidazolelactic Acid as a Bacterial Metabolite Marker: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The burgeoning field of metabolomics has identified a vast number of small molecules produced by the gut microbiota that play crucial role...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The burgeoning field of metabolomics has identified a vast number of small molecules produced by the gut microbiota that play crucial roles in host health and disease. Among these, L-beta-imidazolelactic acid has emerged as a potential biomarker for assessing gut microbial activity and its impact on various physiological processes. This guide provides a comprehensive comparison of L-beta-imidazolelactic acid with other established and emerging bacterial metabolite markers. We delve into the specificity, analytical methodologies, and potential clinical utility of this metabolite, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

Introduction to Bacterial Metabolite Markers

The gut microbiome is a complex ecosystem that profoundly influences host physiology through the production of a diverse array of metabolites. These small molecules can act locally within the gut or be absorbed into systemic circulation, thereby affecting distant organs and systems. Consequently, the analysis of bacterial metabolites in biological samples such as feces, urine, and blood offers a powerful window into the functional status of the gut microbiota and its relationship with health and disease.

An ideal bacterial metabolite marker should exhibit high specificity and sensitivity for a particular microbial function or disease state, be readily and accurately quantifiable, and its biological role should be well-understood. This guide focuses on L-beta-imidazolelactic acid, a product of histidine metabolism by certain gut bacteria, and evaluates its standing against other key bacterial metabolite classes.

L-beta-imidazolelactic Acid: A Product of Microbial Histidine Metabolism

L-beta-imidazolelactic acid is a metabolite derived from the amino acid L-histidine. Certain species of gut bacteria, particularly within the Firmicutes phylum, possess the enzymatic machinery to convert histidine to imidazolelactic acid. Its presence and concentration in biological fluids can therefore reflect the metabolic activity of these specific bacterial populations.

Biosynthesis Pathway of L-beta-imidazolelactic Acid:

L-beta-imidazolelactic_acid_Pathway Histidine L-Histidine Urocanic_acid Urocanic Acid Histidine->Urocanic_acid Histidine ammonia-lyase Imidazolepropionic_acid Imidazolepropionic Acid Urocanic_acid->Imidazolepropionic_acid Urocanate reductase Imidazolelactic_acid L-beta-imidazolelactic Acid Urocanic_acid->Imidazolelactic_acid Urocanate hydratase

Caption: Simplified pathway of L-histidine metabolism by gut microbiota.

Recent studies have begun to explore the association of imidazole-containing metabolites with various health conditions. For instance, the related metabolite, imidazole propionate, has been linked to an increased risk of type 2 diabetes and heart failure.[1][2] However, the specific role and biomarker potential of L-beta-imidazolelactic acid are still under active investigation.

Comparative Analysis: L-beta-imidazolelactic Acid vs. Other Bacterial Metabolite Markers

To provide a clear perspective on the utility of L-beta-imidazolelactic acid, we compare it with other well-established and emerging classes of bacterial metabolite markers.

Marker ClassKey MetabolitesPrimary Microbial ProducersPrimary Biological RelevanceAdvantagesLimitations
Short-Chain Fatty Acids (SCFAs) Acetate, Propionate, ButyrateDiverse Firmicutes and BacteroidetesEnergy source for colonocytes, immune modulation, gut barrier integrity.[3][4][5]Abundant, well-characterized roles in gut health.Lack of specificity for particular microbial taxa or diseases.[3]
Secondary Bile Acids Deoxycholic acid (DCA), Lithocholic acid (LCA)Clostridium speciesRegulation of host metabolism, potential role in colorectal cancer.[6]Reflect specific microbial transformation of primary bile acids.Can have both beneficial and detrimental effects, context-dependent.[6]
Tryptophan Metabolites Indole, Indole-3-propionic acid (IPA), Indole-3-lactic acid (ILA)Diverse bacterial speciesGut barrier function, immune homeostasis, neuroactive potential.[5]Diverse biological activities, potential for specific disease associations.Complex metabolic pathways with multiple host and microbial influences.
L-beta-imidazolelactic Acid L-beta-imidazolelactic acidSpecific FirmicutesPotential marker of specific microbial histidine metabolism.May offer higher specificity for certain bacterial activities.Biological role and disease associations are not yet well-established.

Experimental Data: Performance Characteristics

A critical aspect of biomarker evaluation is the assessment of its performance in distinguishing between different physiological or pathological states. This is typically measured by its sensitivity and specificity.

While comprehensive, large-scale clinical validation studies for L-beta-imidazolelactic acid are still emerging, preliminary research suggests its potential in specific contexts. For instance, altered levels of imidazolelactic acid have been observed in studies of inflammatory bowel disease (IBD) and colorectal cancer (CRC), although its diagnostic accuracy in these conditions is yet to be firmly established.[7][8]

Hypothetical Performance Data (for illustrative purposes):

BiomarkerConditionSensitivitySpecificityArea Under the Curve (AUC)
Fecal CalprotectinInflammatory Bowel Disease85%90%0.92
Fecal L-beta-imidazolelactic AcidGut Dysbiosis Score > 270%75%0.78
Serum Carcinoembryonic Antigen (CEA)Colorectal Cancer40-60%85-90%0.75-0.80

Note: The data for L-beta-imidazolelactic acid is hypothetical and intended to illustrate how its performance would be evaluated. Further research is required to establish its actual diagnostic accuracy.

Methodologies for Quantification: A Detailed Protocol

Accurate and reproducible quantification of L-beta-imidazolelactic acid is essential for its validation as a biomarker. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Workflow for Fecal Metabolite Analysis:

Fecal_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Fecal_Sample Fecal Sample Collection & Storage (-80°C) Lyophilization Lyophilization Fecal_Sample->Lyophilization Extraction Metabolite Extraction (e.g., 80% Methanol) Lyophilization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation UPLC_MSMS UPLC-MS/MS Analysis Centrifugation->UPLC_MSMS Peak_Integration Peak Integration & Quantification UPLC_MSMS->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biomarker_Validation Biomarker Validation (Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation

Caption: A generalized workflow for the analysis of fecal metabolites.

Step-by-Step Protocol for UPLC-MS/MS Quantification of L-beta-imidazolelactic Acid in Human Feces

This protocol is a representative method and may require optimization based on specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Fecal Sample Collection and Storage: Collect fresh fecal samples and immediately store them at -80°C until analysis.

  • Lyophilization: Freeze-dry the fecal samples to remove water, which allows for accurate weighing and improves extraction efficiency.

  • Extraction:

    • Weigh 50 mg of lyophilized fecal powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample to correct for extraction variability and matrix effects.

    • Homogenize the sample using a bead beater for 5 minutes.

    • Sonicate the sample in an ice bath for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating imidazolelactic acid from other fecal metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for L-beta-imidazolelactic acid and the internal standard should be optimized.

    • Instrumentation: A triple quadrupole mass spectrometer is ideal for this application.

3. Data Analysis and Validation:

  • Quantification: Generate a calibration curve using a series of known concentrations of an authentic L-beta-imidazolelactic acid standard. The concentration in the samples is determined by comparing the peak area of the analyte to the calibration curve, normalized to the internal standard.

  • Method Validation: The analytical method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity.[9][10]

Future Directions and Conclusion

L-beta-imidazolelactic acid holds promise as a specific bacterial metabolite marker that could provide valuable insights into the metabolic functions of the gut microbiota. However, further research is needed to fully elucidate its biological role and to validate its clinical utility in various disease contexts. Future studies should focus on:

  • Large-scale clinical cohort studies: To establish the association of L-beta-imidazolelactic acid with specific diseases and to determine its diagnostic and prognostic performance.

  • Mechanistic studies: To understand the precise biological functions of L-beta-imidazolelactic acid and its impact on host physiology.

  • Standardization of analytical methods: To ensure comparability of results across different laboratories.

References

  • Fong W, Li Q, Ji F, et al. Lactobacillus gallinarum-derived metabolites boost anti-PD1 efficacy in colorectal cancer by inhibiting regulatory T cells through modulating IDO1/Kyn/AHR axis. Gut. 2023;72(12):2272-2285.
  • Parada Venegas D, De la Fuente MK, Landskron G, et al. Short-Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases. Front Immunol. 2019;10:277.
  • APVMA. Validation of analytical methods for active constituents and agricultural products. 2014.
  • Chen L, Wang W, Zhou R, et al. Emerging roles of lactic acid bacteria in protection against colorectal cancer. World J Microbiol Biotechnol. 2022;38(11):201.
  • Chhonker YS, Bala V, Kumar A, et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. J AOAC Int. 2019;102(5):1373-1380.
  • Dos Reis SA, da Conceição LL, Siqueira NP, et al. Preliminary study on the active substances and cellular pathways of lactic acid bacteria for colorectal cancer treatment. Future Microbiol. 2024;19:849-863.
  • Huber L.
  • Franzin M, Linder T, Wcaulfied T, et al.
  • Koh A, Molinaro A, Ståhlman M, et al. Microbially produced imidazole propionate impairs glucose metabolism through p38γ-dependent activation of mTORC1. Cell. 2018;175(4):947-961.e17.
  • Menni C, Lin C, Cecelja M, et al. Gut microbial-related imidazole propionate is associated with visceral fat and incident heart failure. Gut. 2022;71(6):1126-1134.
  • Shafaei M, Amini M, Naini MA, et al. High-throughput UHPLC-MS to screen metabolites in feces for gut metabolic health. bioRxiv. 2021.
  • Thompson M, Ellison SLR, Wood R. Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. 2002;74(5):835-855.
  • Singh S, Dhanda S, Padiadpu J, et al. Role of Lactic Acid Probiotic Bacteria in IBD. Curr Pharm Des. 2020;26(23):2730-2737.
  • Gry J, Tjell JC, Nielsen JK, et al. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model. BMC Microbiol. 2022;22(1):287.
  • Shafaei M, Amini M, Naini MA, et al. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health. Metabolites. 2022;12(10):986.
  • O'Keefe SJ. Diet, microorganisms and colon cancer.
  • Capurso G, Lahner E. The acid-related diseases. A personal perspective. Clin Ter. 2017;168(4):e279-e283.
  • Riviere A, Selak M, Lantin D, et al. Bifidobacteria and Butyrate-Producing Colon Bacteria: Importance and Strategies for Their Stimulation in the Human Gut. Front Microbiol. 2016;7:979.
  • Zhang YJ, Li S, Gan RY, et al. Impacts of gut bacteria on human health and diseases. Int J Mol Sci. 2015;16(4):7493-7519.
  • Agus A, Planchais J, Sokol H. Gut microbiota regulation of tryptophan metabolism in health and disease. Cell Host Microbe. 2018;23(6):716-724.
  • Gill H, Prasad J. Probiotics, immunomodulation, and health benefits. Adv Exp Med Biol. 2008;606:423-454.
  • Wu H, Esteve E, Tria J, et al. Exploring the role of IL-1β in inflammatory bowel disease pathogenesis. Front Immunol. 2023;14:1248574.
  • Nagao-Kitamoto H, Kitamoto S, Kuffa P, et al. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model. BMC Microbiol. 2022;22(1):287.
  • Quaglio-Grassiotto E, D'Amico F, Danese S, et al. Gut Microbiota: An Immersion in Dysbiosis, Associated Pathologies, and Probiotics. J Clin Med. 2023;12(9):3297.
  • Liu Y, Chen M, Yang R, et al.
  • Sun Y, Li J, Wang Y, et al. Serum metabolites with diagnostic potential in prostate cancer and the inhibitory effects of alpha-Tocomonoenol on prostate cancer cells. Front Oncol. 2023;13:1193630.
  • Wang L, Wang N, Wang M, et al. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus. 2023;15(10):e46820.
  • Chen J, Zhu J, Su Y, et al. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. 2023;28(14):5364.
  • Ghemis M, Tita I, Tira D, et al. Potential Diagnostic Biomarker Detection for Prostate Cancer Using Untargeted and Targeted Metabolomic Profiling. Int J Mol Sci. 2023;24(12):9977.
  • Zhang J, Liu Y, Li C, et al. Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer.

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Comparative

Technical Guide: Differentiating L-beta-Imidazolelactic Acid from Histamine Metabolites

Executive Summary L-beta-imidazolelactic acid (ImLA) is a metabolic derivative of histidine formed via the transaminase pathway, distinct from the decarboxylase pathway that generates histamine and its downstream metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-beta-imidazolelactic acid (ImLA) is a metabolic derivative of histidine formed via the transaminase pathway, distinct from the decarboxylase pathway that generates histamine and its downstream metabolites, imidazole-4-acetic acid (IAA) and N-methylimidazoleacetic acid (MIAA) .

While often overlooked, ImLA can act as a confounding analyte in histamine research due to its structural similarity (imidazole ring + carboxylic acid moiety) and shared precursor (L-histidine). Accurate differentiation is critical in studies of mastocytosis , histidinemia , and gut microbiome dysbiosis , where these pathways diverge significantly.

This guide details the mechanistic differences, physicochemical properties, and a validated LC-MS/MS workflow to resolve ImLA from histamine metabolites, including the critical separation of isobaric interferences.

Mechanistic & Chemical Differentiation

Metabolic Divergence

The core challenge lies in understanding that while these compounds share a parent (L-Histidine), they represent mutually exclusive metabolic fates.

  • Histamine Pathway (Decarboxylation): L-Histidine is decarboxylated by L-histidine decarboxylase (HDC) to form Histamine. Histamine is then cleared via two routes:

    • DAO Pathway: Oxidative deamination by Diamine Oxidase (DAO)

      
      Imidazole-4-acetic acid (IAA) .
      
    • HNMT Pathway: Methylation by Histamine N-methyltransferase (HNMT)

      
       N-methylhistamine 
      
      
      
      N-methylimidazoleacetic acid (MIAA) .
  • Imidazolelactic Acid Pathway (Transamination): L-Histidine undergoes transamination (via Histidine Transaminase) to form Imidazolepyruvate, which is subsequently reduced to L-beta-imidazolelactic acid (ImLA) . This pathway is minor in healthy human tissue but elevated in histidinemia (due to histidase deficiency) and specific bacterial fermentations (e.g., Lactobacillus spp., rumen bacteria).

Physicochemical Comparison Table
CompoundAbbr.FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+Key MS/MS FragmentPolarity (LogP)Origin
L-beta-Imidazolelactic acid ImLA C₆H₈N₂O₃156.0535 157.1 111.1 (Loss of H₂O+CO)-3.2 (High)Transamination (Microbial/Metabolic error)
Imidazole-4-acetic acid IAA C₅H₆N₂O₂126.0429127.181.1 (Loss of COOH)-2.7Histamine (DAO pathway)
N-methylimidazoleacetic acid MIAA C₆H₈N₂O₂140.0586 141.1 95.1 (Loss of COOH)-1.5Histamine (HNMT pathway)
Imidazolepropionic acid ImP *C₆H₈N₂O₂140.0586 141.1 81.1 (Loss of CH₂COOH)-1.3Microbial (Urocanate pathway)

⚠️ CRITICAL ISOBAR WARNING: MIAA and Imidazolepropionic acid (ImP) are structural isomers with identical mass (140.06 Da). ImP is a gut-microbiome marker linked to Type 2 Diabetes.[1] Standard C18 chromatography often fails to separate them. ImLA (156 Da) is mass-resolved from these but requires chromatographic separation from residual L-Histidine (155 Da) isotopes.

Visualization of Metabolic Pathways[2][3]

HistidineMetabolism cluster_0 Histamine Pathway (Mast Cells/Neurons) cluster_1 Transaminase Pathway (Tissue/Bacteria) Histidine L-Histidine (Precursor) Histamine Histamine (Bioactive Amine) Histidine->Histamine HDC (Decarboxylase) ImPyruvate Imidazolepyruvate Histidine->ImPyruvate Histidine Transaminase Urocanate Urocanate Histidine->Urocanate Histidase (Bacterial/Liver) NMH N-Methylhistamine Histamine->NMH HNMT IAA Imidazole-4-acetic Acid (IAA) Histamine->IAA DAO MIAA N-Methylimidazoleacetic Acid (MIAA) NMH->MIAA MAO-B ImLA L-beta-Imidazolelactic Acid (ImLA) ImPyruvate->ImLA Dehydrogenase ImP Imidazolepropionic Acid (ImP - Isobar of MIAA!) Urocanate->ImP Urocanate Reductase (Bacterial)

Figure 1: Divergent metabolic fates of L-Histidine. Note the distinct origin of ImLA compared to the histamine metabolites IAA and MIAA.

Analytical Protocol: LC-MS/MS Differentiation

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to C18 for retaining these highly polar zwitterions and separating the MIAA/ImP isobars.

Sample Preparation (Urine/Plasma)

Objective: Remove protein while maintaining high recovery of polar acids.

  • Aliquot: Transfer 50 µL of sample (plasma or urine) to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of deuterated mix (Histamine-d4, IAA-d2). Note: ImLA-d3 is rare; IAA-d2 can serve as a surrogate if retention times are matched.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why? High organic content precipitates proteins and prepares the sample for HILIC injection conditions.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial containing a glass insert. Do not evaporate to dryness , as redissolving these polar compounds in pure water can lead to poor peak shape in HILIC.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Reasoning: Low pH ensures the carboxylic acid groups are protonated, improving retention and peak shape on Amide columns.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analytes)

    • 1-6 min: 95% B

      
       50% B (Linear gradient)
      
    • 6-8 min: 50% B (Wash)

    • 8.1 min: 95% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode (despite being acids, the imidazole ring protonates readily).

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (s)
ImLA 157.1 111.1 25200.05
ImLA (Qual)157.1139.1 (-H₂O)25150.05
IAA 127.181.130220.05
MIAA 141.195.130240.05
ImP (Isobar)141.181.130250.05
Data Interpretation & Quality Control
  • Retention Time Check: In HILIC, the elution order is typically:

    • MIAA (Least polar)

      
       Histamine 
      
      
      
      ImLA
      
      
      IAA (Most polar).
    • Validation: Ensure ImLA elutes at a distinct time from Histidine (156.1 m/z vs 157.1 m/z) to prevent isotopic overlap from the M+1 peak of Histidine.

  • Isobaric Resolution: Monitor the 141.1

    
     95.1 (MIAA specific) and 141.1 
    
    
    
    81.1 (ImP specific) transitions. If peaks overlap, adjust the gradient slope between 1-6 minutes.
  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL. ImLA levels in healthy controls are typically <50 ng/mL, whereas IAA can be 100-500 ng/mL.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Link

  • Alheraky, A., et al. (2025). Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach.[2][3] Clinical Chemistry and Laboratory Medicine. Link

  • Pinnelli, V. B., et al. (2025).[4] The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus, 17(10).[5][6] Link

  • Wadud, S., et al. (2001). Studies on the possibility of histidine biosynthesis from histidinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria.[7] Current Microbiology, 42(1), 12-17. Link

  • Pretorius, C. J., et al. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover. Analytical and Bioanalytical Chemistry, 406(6). Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling L-B-Imidazolelactic Acid, Monohydrate

This document provides essential safety and handling protocols for L-B-Imidazolelactic acid, monohydrate. As a valued professional in research and development, your safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for L-B-Imidazolelactic acid, monohydrate. As a valued professional in research and development, your safety is paramount. This guide moves beyond mere compliance, offering a framework grounded in the precautionary principle to ensure you can work with this compound confidently and securely. We will delve into not just what to do, but why each step is critical for your protection.

Hazard Assessment: A Proactive Stance on Safety

L-B-Imidazolelactic acid, monohydrate is utilized in the study of histidine proteins.[1] While its own Safety Data Sheet (SDS) indicates it causes serious eye irritation and may cause respiratory irritation, it also notes that a full toxicological profile has not been established.

In the absence of comprehensive data, we must apply the precautionary principle and assess the risks based on its parent compound, imidazole. Imidazole is a well-characterized chemical with significant hazards; it is classified as corrosive, causing severe skin burns and eye damage, is harmful if swallowed, and is a suspected reproductive toxin that may damage an unborn child.[2][3][4][5] Therefore, it is scientifically prudent and ethically necessary to handle L-B-Imidazolelactic acid, monohydrate with the same high level of caution.

Inferred Hazards Based on Imidazole:

  • Corrosive: Capable of causing severe skin burns and irreversible eye damage.[6]

  • Acutely Toxic: Harmful if swallowed.[6]

  • Reproductive Toxin: May pose a risk to the unborn child.[6]

  • Irritant: Causes respiratory tract irritation.[7]

This robust hazard assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.

The Core PPE Ensemble: Your Multi-Layered Defense

An integrated PPE strategy is your most direct line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling L-B-Imidazolelactic acid, monohydrate in its solid form or in solution.

Protection Area Required Equipment Rationale & Key Considerations
Eye & Face Chemical safety goggles with side shields and a full-face shield.Protects against dust particles and splashes. Given the corrosive potential, a face shield provides a critical secondary layer of protection for the entire face. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
Hand Protection Nitrile rubber gloves (minimum).Provides a barrier against skin contact. Always check gloves for pinholes or tears before use. For prolonged contact, consider heavier-duty gloves and consult manufacturer data for breakthrough times. Dispose of contaminated gloves immediately using proper removal technique.[10][11]
Body Protection A fully-fastened laboratory coat and protective clothing. An apron is also recommended.Prevents contamination of personal clothing and skin. Clothing for protection against chemicals should be considered.[8][12]
Respiratory Work within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust.[4][8][13] If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter is mandatory.[12]

Operational Protocol: A Safe Handling Workflow

Adherence to a strict, repeatable workflow minimizes the risk of exposure. The following protocol outlines the essential steps for safely handling L-B-Imidazolelactic acid, monohydrate.

Step 1: Preparation and Pre-Handling Checks
  • Designate the Work Area: All handling of the solid compound must occur within a certified chemical fume hood.[4][13]

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[8][13]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and place them within the fume hood to minimize movement in and out of the controlled space.

  • Don PPE: Put on all required PPE as detailed in Section 2 before approaching the designated work area.

Step 2: Weighing and Handling the Solid
  • Minimize Dust: Handle the container and transfer the chemical gently to avoid creating airborne dust.[9] Use a spatula to carefully transfer the solid to a weigh boat.

  • Maintain Containment: Perform all manipulations well within the fume hood, at least 6 inches from the sash.

  • Secure and Label: Tightly close the primary container immediately after use.[8][13] If preparing a solution, ensure the new container is clearly and accurately labeled.

Step 3: Post-Handling Decontamination
  • Clean the Work Area: Decontaminate the balance and surrounding surfaces within the fume hood. Use a damp cloth to wipe surfaces to avoid generating dust.

  • Manage Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., weigh boats, contaminated wipes, gloves) are considered hazardous waste. Place them in a designated, sealed waste container inside the fume hood.[11]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[10][11]

The following diagram visualizes this essential, safety-first workflow.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal prep1 Designate & Prepare Fume Hood prep2 Verify Eyewash & Shower prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Chemical (Minimize Dust) prep3->handle1 Proceed to Hood handle2 Weigh Compound handle1->handle2 handle3 Seal Primary Container handle2->handle3 clean1 Wipe Down Surfaces in Fume Hood handle3->clean1 Work Complete clean2 Segregate Contaminated Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Safe handling workflow for L-B-Imidazolelactic acid, monohydrate.

Emergency Procedures: Rapid and Correct Response

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][14]

  • Skin Contact: Take off all contaminated clothing immediately.[15] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if not addressed promptly.[10]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[15]

Decontamination and Disposal: Closing the Loop Safely

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Waste Collection: All solid waste, contaminated PPE, and unused L-B-Imidazolelactic acid, monohydrate must be collected in a clearly labeled, sealable, and compatible hazardous waste container.[6][11] The label must identify the contents and associated hazards.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[4][11]

  • Disposal: Do not dispose of this chemical down the drain.[6][9] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][11]

By integrating these protocols into your daily laboratory practices, you build a culture of safety that protects you and your valuable research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem. Retrieved from [Link]

  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). lb-imidazolelactic acid, monohydrate 14403-45-3. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

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